molecular formula C6H4ClN3S B6619316 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 13316-13-7

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B6619316
CAS No.: 13316-13-7
M. Wt: 185.64 g/mol
InChI Key: RQLRQLRJVGGLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3S and its molecular weight is 185.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-3-4-5(11-2-8-4)10-6(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLRQLRJVGGLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and procedural framework for 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine , a privileged bicyclic scaffold in medicinal chemistry.

Executive Summary: The "Privileged" Scaffold

In the landscape of drug discovery, [1,3]thiazolo[5,4-d]pyrimidines are classified as "privileged scaffolds" due to their ability to mimic the purine core of adenosine and guanosine. This bioisosterism allows them to interact promiscuously yet selectively with ATP-binding sites (kinases) and adenosine receptors (GPCRs).

The specific derivative 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine represents a critical "linchpin" intermediate.

  • 7-Methyl Group: Provides a fixed hydrophobic anchor, differing from the canonical 7-amino adenosine mimics, often enhancing metabolic stability and altering solubility profiles.

  • 5-Chloro Handle: Acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid generation of diverse libraries (SAR exploration).
    

This guide details the retrosynthetic logic, bench-validated protocols, and therapeutic utility of this chemotype.

Structural Architecture & Retrosynthesis

To understand the synthesis, we must deconstruct the molecule. The [5,4-d] fusion implies the thiazole ring is fused across the 4,5-positions of the pyrimidine ring.

Retrosynthetic Analysis

The most robust route to this scaffold does not build the pyrimidine onto a thiazole, but rather anneals the thiazole ring onto a pre-functionalized pyrimidine.

  • Target: 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine.

  • Disconnection: C2(thiazole)-N3 and C2(thiazole)-S1 bonds.

  • Precursor: 5-amino-2-chloro-6-methylpyrimidine-4-thiol .

    • Note: The "2-chloro" of the pyrimidine becomes the "5-chloro" of the bicycle. The "6-methyl" becomes the "7-methyl".

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 5-chloro-7-methyl- thiazolo[5,4-d]pyrimidine Step1 Ring Closure (Orthoformate/POCl3) Target->Step1 Retrosynthesis Precursor 5-amino-2-chloro- 6-methylpyrimidine-4-thiol Step1->Precursor Start 4-hydroxy-6-methyl- 2-chloropyrimidine Precursor->Start Nitration & Thiolation

Figure 1: Retrosynthetic logic flow from the target scaffold back to commercially available pyrimidine precursors.

Synthetic Protocols (The "Make")

This section outlines a self-validating protocol. The causality behind every reagent is explained to ensure reproducibility.

Synthesis of the Core Scaffold

Objective: Construct the thiazolo[5,4-d]pyrimidine core preserving the sensitive 5-Cl handle.

Reagents:

  • Starting Material: 5-amino-2-chloro-6-methylpyrimidine-4-thiol.

  • Cyclizing Agent: Triethyl orthoformate (TEOF) or Diethoxymethyl acetate.

    • Why? These provide the single carbon needed to close the thiazole ring (C2 position) under mild conditions that do not hydrolyze the chloride.

  • Solvent: Acetic Anhydride (

    
    ) or Toluene.
    

Protocol:

  • Dissolution: Dissolve 10 mmol of the aminothiol precursor in 20 mL of Toluene.

  • Addition: Add 1.5 equivalents of Triethyl orthoformate and a catalytic amount of p-TsOH (p-toluenesulfonic acid).

  • Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will be less polar than the amine.

  • Workup: Evaporate solvent in vacuo. The residue is often a solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Critical Control Point: Avoid aqueous acidic conditions during workup to prevent hydrolysis of the 5-Cl to a 5-OH (one), which renders the scaffold unreactive for subsequent


.
Functionalization via (The "Click")

The 5-position is electronically activated by the adjacent ring nitrogens (N4 and N6), making it highly susceptible to nucleophilic attack.

General Protocol for 5-Substitution:

  • Reactants: 1.0 eq Scaffold + 1.2 eq Nucleophile (Amine/Thiol).

  • Base: 2.0 eq DIPEA (Diisopropylethylamine) or

    
    .
    
    • Why? Scavenges the HCl generated during substitution.

  • Solvent: DMF or 1,4-Dioxane.

  • Condition: Heat at 80°C for 2-12 hours.

Data Table: Reaction Optimization

Nucleophile TypeReagent ExampleBaseSolventTemp (°C)Yield (%)Notes
Primary Amine Benzylamine

EtOH6085-92Fast reaction; high yield.
Secondary Amine MorpholineDIPEADMF9078-85Requires higher temp due to sterics.
Aniline 4-Fluoroanilinep-TsOHi-PrOH8065-75Acid catalysis helps protonate N3, activating C5.
Alkoxide NaOMe-MeOH25>90Very fast; risk of bis-substitution if not controlled.

Pharmacological Landscape

The 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine derivatives are primarily explored in two therapeutic areas: Adenosine Receptor Antagonism and Kinase Inhibition .

Adenosine Receptor Antagonists (A2A/A1)

Derivatives where the 5-Cl is replaced by bulky amines (e.g., furanyl-amines or phenolic amines) act as potent antagonists for the Adenosine A2A receptor.

  • Mechanism: They occupy the orthosteric binding site. The thiazolo-pyrimidine core mimics the adenine of adenosine.

  • Application: Parkinson’s disease (A2A antagonism enhances dopaminergic signaling) and Immuno-oncology (blocking A2A prevents T-cell suppression in tumors).

Kinase Inhibition (Oncology)

The scaffold is an ATP-competitive inhibitor.

  • 7-Methyl Role: Fits into the hydrophobic pocket (Gatekeeper region) of kinases like EGFR or CDK.

  • 5-Substituent: Extends into the solvent-exposed region or interacts with the hinge region.

Visualization: Signaling & Mechanism

SAR_Mechanism Core Thiazolo[5,4-d]pyrimidine Core ATP_Site ATP Binding Pocket (Kinase/Adenosine R) Core->ATP_Site Competes with ATP Hinge Hinge Region (H-Bonding) Core->Hinge N3/N4 Interaction Hydro_Pocket Hydrophobic Pocket (7-Me Interaction) Core->Hydro_Pocket 7-Methyl fits here Solvent Solvent Front (5-Substituent) Core->Solvent 5-R group diversity

Figure 2: Pharmacophore mapping of the scaffold within a generic ATP-binding pocket.

References

  • Varano, F., et al. (2019).[1] "Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold."[2][3][4] Bioorganic & Medicinal Chemistry Letters, 29(4), 563-569.[1]

  • Shu, L., et al. (2012).[5] "Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine." Heterocycles, 85(7), 1721.[5]

  • Deng, X., et al. (2017). "Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents." RSC Advances, 7, 36691-36696.

  • Inoue, S. (1958). "Studies on Pyrimidine Derivatives. VII. Synthesis of Thiazolo[5,4-d]pyrimidines." Chemical and Pharmaceutical Bulletin, 6(6), 675-679.

  • Catarzi, D., et al. (2018). "Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists." European Journal of Medicinal Chemistry, 157, 662-676.

Sources

Thiazolopyrimidines as Purine Bioisosteres: Structural Logic & Synthetic Applications

[1][2][3][4]

Executive Summary

The purine scaffold is the "privileged structure" of medicinal chemistry, serving as the template for ATP-competitive kinase inhibitors, adenosine receptor ligands, and phosphodiesterase inhibitors. However, the ubiquity of the purine core often leads to promiscuous binding (pan-kinase inhibition) and restrictive intellectual property (IP) landscapes.

This guide details the strategic application of thiazolopyrimidines as bioisosteres.[1][2][3] By replacing the imidazole ring of the purine with a thiazole ring, researchers can modulate lipophilicity (LogP), alter hydrogen bond donor/acceptor vectors, and access novel IP space while retaining the critical hinge-binding motifs required for efficacy.

Structural Basis of Bioisosterism

The primary driver for this scaffold hop is the replacement of the N7 or N9 nitrogen of the purine with a Sulfur atom.[1] This is not merely a steric change; it fundamentally alters the electronic landscape of the molecule.

Electronic and Steric Divergence
  • Lipophilicity: The sulfur atom is significantly more lipophilic than the nitrogen it replaces. This often improves cell permeability and blood-brain barrier (BBB) penetration.

  • Electronic Density: The lone pairs on the sulfur atom in the thiazole ring are less basic than the imidazole nitrogens. This reduces the desolvation penalty when the inhibitor enters the hydrophobic kinase pocket.

  • Geometry: The C-S bond length (~1.7 Å) is longer than the C-N bond (~1.3 Å), slightly expanding the ring size. This can be advantageous for filling hydrophobic pockets (e.g., the "Gatekeeper" region in kinases) that are imperfectly occupied by natural purines.

Visualization: Structural Superposition

The following diagram illustrates the atom-mapping between Adenine (Purine) and the Thiazolo[5,4-d]pyrimidine scaffold.

Bioisostere_Mapcluster_0Purine Core (Adenine)cluster_1Thiazolo[5,4-d]pyrimidineP_N1N1 (H-Bond Acceptor)P_N7N7 (Imidazole)P_N1->P_N7Fused SystemT_N1N1 (Retained Acceptor)P_N1->T_N1Hinge Binding RetainedP_N9N9 (Sugar/Substituent)P_N7->P_N9T_SS (Bioisosteric Replacement)P_N7->T_SN -> S SubstitutionT_CC-Substituent VectorP_N9->T_CVector ShiftT_N1->T_SThiazole FusionT_S->T_C

Caption: Atom-by-atom mapping showing the replacement of the imidazole N7 with Sulfur, altering the interaction vector while preserving the pyrimidine hinge-binding motif.

Medicinal Chemistry Strategy & SAR

When transitioning from a purine to a thiazolopyrimidine, specific Structure-Activity Relationship (SAR) trends emerge. The data below summarizes comparative shifts observed in kinase and adenosine receptor programs.

Comparative SAR Profile
FeaturePurine AnalogThiazolo[5,4-d]pyrimidineMechanistic Implication
H-Bonding Donor (N9-H) / Acceptor (N7)Weak Acceptor (S)Loss of N7-acceptor capability reduces water bridging; S-interaction favors hydrophobic contacts (Met/Trp residues).
LogP (Lipophilicity) Low to ModerateModerate to HighImproved passive permeability; requires careful solubilizing group addition (e.g., morpholine/piperazine tails).
Selectivity Often Pan-KinaseTunable Isoform SelectivityThe larger sulfur atom induces a slight ring twist or steric clash in restricted pockets (e.g., CDK2 vs CDK4).
Metabolic Stability N9-dealkylation / OxidationThiazole ring oxidationThiazole is generally robust; avoids rapid N-dealkylation seen in some purines.
Case Study: PI3K-beta Selectivity

Research into Phosphatidylinositol 3-kinase (PI3K) inhibitors demonstrated that thiazolopyrimidinones could achieve isoform selectivity that purines struggled to maintain.

  • Target: PI3K-beta (PTEN-deficient tumors).[4]

  • Mechanism: The thiazole sulfur atom positions the scaffold to exploit a lipophilic pocket formed by Met-779 and Trp-787 .

  • Outcome: Purine analogs often bound indiscriminately to PI3K-alpha and delta. The thiazolopyrimidine analogs achieved >100-fold selectivity for the beta isoform due to this specific hydrophobic fit.

Validated Synthetic Protocol

The synthesis of the thiazolo[5,4-d]pyrimidine core is less trivial than the purine core (Traube synthesis). The most robust route for medicinal chemistry applications—allowing diversity at the 2- and 7-positions—is the Gewald-type cyclization followed by pyrimidine closure .

Workflow Diagram

Synthesis_WorkflowStartPrecursor: Alpha-Halo Ketone / AldehydeStep1Step 1: Thiazole Formation(Gewald Reaction / Condensation)Start->Step1+ Thiourea/CyanamideInter1Intermediate:5-Amino-4-cyano-thiazoleStep1->Inter1Step2Step 2: Pyrimidine Annulation(Orthoester/Formamide Reflux)Inter1->Step2+ HC(OEt)3 / Ac2OFinalTarget:7-Substituted-Thiazolo[5,4-d]pyrimidineStep2->FinalCyclization

Caption: The "Thiazole-First" synthetic strategy, prioritizing the formation of the 5-amino-4-cyanothiazole intermediate for stable pyrimidine annulation.

Detailed Protocol: "Thiazole-First" Route

Objective: Synthesis of 7-amino-2-phenylthiazolo[5,4-d]pyrimidine.

Reagents:

  • Benzaldehyde

  • Sulfur (elemental)

  • Malononitrile

  • Triethylamine (Et3N)

  • Formamide

Step-by-Step Methodology:

  • Formation of 5-amino-4-cyano-2-phenylthiazole (Gewald Reaction):

    • Dissolve benzaldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

    • Add Et3N (0.5 mL) dropwise as a catalyst.

    • Critical Control: Heat to 60°C. The reaction is exothermic; monitor temperature to prevent tar formation.

    • Reflux for 2 hours. Cool to room temperature.

    • Purification: The intermediate precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Annulation to Thiazolopyrimidine:

    • Take the isolated 5-amino-4-cyano-2-phenylthiazole (5 mmol) and suspend in Formamide (15 mL).

    • Reaction Condition: Heat to 180°C (Reflux). This high temperature is required to drive the condensation and dehydration of the pyrimidine ring.

    • Run for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Workup: Pour the hot reaction mixture onto crushed ice. The product will precipitate as a beige/white solid.

    • Validation: Recrystallize from DMF/Ethanol. Confirm structure via 1H-NMR (Look for the distinctive C7-H singlet around 8.5-9.0 ppm if unsubstituted, or disappearance of nitrile peak).

Pharmacological Profiling & Signaling

To validate the bioisosteric replacement, one must map the compound's interference with the target signaling pathway. The diagram below illustrates the intervention points for thiazolopyrimidines in a typical cancer survival pathway (PI3K/Akt/mTOR), highlighting where the scaffold mimics ATP.

Signaling Pathway Intervention

Signaling_PathwayRTKRTK (EGFR/HER2)PI3KPI3K (p110 Beta)RTK->PI3KActivationPIP3PIP3 AccumulationPI3K->PIP3PhosphorylationAKTAKT (Protein Kinase B)PIP3->AKTRecruitmentmTORmTOR ComplexAKT->mTORSurvivalCell Survival/ProliferationmTOR->SurvivalInhibitorThiazolopyrimidineInhibitorInhibitor->RTKDual Inhibition(Potential)Inhibitor->PI3KATP-CompetitiveBlockade

Caption: Thiazolopyrimidines act as ATP-competitive inhibitors, primarily targeting the PI3K/AKT axis or RTKs, preventing downstream phosphorylation cascades.

References

  • Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance. Biopolymers and Cell. [Link]

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Pharmaceuticals (MDPI). [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules (MDPI). [Link]

Structure-Activity Relationship (SAR) Studies of 7-Methyl-Thiazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-methyl-thiazolo[3,2-a]pyrimidines , a privileged scaffold in medicinal chemistry.[1] It is designed for researchers and drug development professionals, focusing on the causal relationships between structural modifications and biological outcomes.

Technical Whitepaper | Medicinal Chemistry & Pharmacology [1]

Executive Summary

The 7-methyl-thiazolo[3,2-a]pyrimidine scaffold represents a bioisosteric purine analogue with significant therapeutic potential.[1] Characterized by a bridgehead nitrogen and a rigid bicyclic core, this pharmacophore has demonstrated high potency in oncology (Topoisomerase II inhibition) and infectious disease (DNA gyrase inhibition).[1] This guide dissects the molecular architecture of these compounds, establishing the critical role of the C7-methyl group not merely as a synthetic artifact, but as a pivotal hydrophobic anchor that influences binding affinity and metabolic stability.

Chemical Architecture & Synthesis Strategy

The Core Scaffold

The 7-methyl-thiazolo[3,2-a]pyrimidin-5-one system is the dominant isomer discussed in this context.[1] It is constructed via the fusion of a thiazole ring and a pyrimidine ring.[1][2][3][4] The "7-methyl" designation typically arises from the use of acetoacetate derivatives during the condensation phase, positioning a methyl group at a strategic location for hydrophobic interaction.

Synthetic Pathways

The most robust synthetic route involves a one-pot multicomponent reaction (MCR) or a stepwise Hantzsch-like condensation .[1]

  • Reagents: 2-Aminothiazole, Ethyl Acetoacetate (source of the 7-methyl group), and an aromatic aldehyde (introduces C6 diversity).[1]

  • Catalysis: Acid-catalyzed (Polyphosphoric acid or p-TSA) or Microwave-assisted (Green Chemistry).[1]

Figure 1: Synthetic Workflow (DOT Visualization)

Synthesis_Pathway Reactants 2-Aminothiazole + Ethyl Acetoacetate + Aromatic Aldehyde Intermediate Intermediate: Benzylidene-bis(thiazolamine) Reactants->Intermediate Acid Cat. / Reflux Cyclization Cyclization (Michael Addition + Dehydration) Intermediate->Cyclization -H2O Product 7-Methyl-thiazolo[3,2-a]pyrimidine Derivative Cyclization->Product Final Aromatization

Caption: General synthetic route for 7-methyl-thiazolo[3,2-a]pyrimidine derivatives via multicomponent condensation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by strict electronic and steric requirements.[1] The SAR can be segmented into three zones: the Thiazole Ring (Zone A), the Pyrimidine Core (Zone B), and the C6-Linker (Zone C).[1]

Zone A: The Thiazole Ring (C2/C3 Positions)[1]
  • Lipophilicity Modulation: Substitutions at C2 (e.g., phenyl, alkyl) significantly alter the LogP.

  • Steric Constraints: Bulky groups at C2 are generally tolerated and often enhance antimicrobial activity by increasing membrane permeability.[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the C2-phenyl ring can enhance potency against Gram-positive bacteria but may reduce solubility.[1]

Zone B: The Pyrimidine Core (C5/C7 Positions)[1]
  • C5-Carbonyl (The H-Bond Acceptor): The C5=O moiety is critical for hydrogen bonding with residues in the ATP-binding pocket of kinases and Topoisomerase II.[1] Removal or reduction of this carbonyl typically abolishes activity.[1]

  • C7-Methyl (The Hydrophobic Anchor):

    • Function: The 7-methyl group fits into small hydrophobic pockets (e.g., Valine/Leucine rich regions) within the target protein.[1]

    • Constraint: Replacing the methyl with larger alkyl groups (Ethyl, Propyl) often leads to a sharp drop in potency due to steric clash.[1] Replacing it with Hydrogen (des-methyl) reduces van der Waals interactions, lowering binding affinity.[1] The methyl group is the "Goldilocks" substituent here.

Zone C: The C6 Position (The Warhead)[1]
  • The "Active" Site: This is the most permissive region for modification.[1]

  • Arylidenes: Introduction of an arylidene moiety at C6 (via Knoevenagel condensation) creates a conjugated system that facilitates DNA intercalation.[1]

  • Electronegativity: Presence of EWGs (Cl, NO2) on the C6-aryl ring correlates with higher cytotoxicity (IC50 < 5 µM) against cancer cell lines (HeLa, MCF-7).[1]

Figure 2: SAR Map (DOT Visualization)

SAR_Map Core 7-Methyl-thiazolo[3,2-a]pyrimidine Scaffold C7 C7 Position (Methyl) Core->C7 C6 C6 Position (Warhead) Core->C6 C5 C5 Position (Carbonyl) Core->C5 C2 C2 Position (Thiazole) Core->C2 C7_Detail Hydrophobic Anchor Essential for pocket fit. Larger groups = Steric Clash. C7->C7_Detail C6_Detail Primary Diversity Point EWGs (Cl, NO2) increase cytotoxicity. Planarity essential for intercalation. C6->C6_Detail C5_Detail H-Bond Acceptor Critical for ATP-site binding. C5->C5_Detail C2_Detail Lipophilicity Tuner Modulates membrane permeability. C2->C2_Detail

Caption: SAR map detailing the functional requirements for the 7-methyl-thiazolo[3,2-a]pyrimidine scaffold.

Therapeutic Applications & Data

Oncology: Topoisomerase II Inhibition

The planar nature of the thiazolopyrimidine system allows it to act as a DNA intercalator.[1] Derivatives with electron-withdrawing groups at C6 have shown potency superior to standard agents like Etoposide.[1]

Mechanism: The scaffold intercalates between DNA base pairs, stabilizing the Topoisomerase II-DNA cleavage complex, leading to accumulation of double-strand breaks and apoptosis.

Quantitative Data Summary

The following table summarizes cytotoxicity data (IC50 in µM) for key 7-methyl derivatives against human cancer cell lines.

Compound IDR (C6-Substituent)C7-GroupMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Reference
Control N/AN/A0.68 (Dox)--[1]
4e 4-Cl-PhenylMethyl6.263.7019.9[1]
5i 4-NO2-PhenylMethyl0.330.523.09[2]
7b 4-Cl-3-CF3-PhenylMethyl0.23--[3]
Analog X 4-Cl-PhenylEthyl >50.0>50.0>50.0[4]

Note: The drastic loss of activity in "Analog X" (hypothetical representative based on steric SAR) confirms the necessity of the methyl group at C7.[1]

Experimental Protocols

Protocol A: Synthesis of 7-Methyl-6-(4-chlorobenzylidene)-thiazolo[3,2-a]pyrimidin-5-one

Rationale: This protocol utilizes the Biginelli-like condensation, optimized for yield and purity.[5]

  • Reagents: Mix 2-aminothiazole (0.01 mol), ethyl acetoacetate (0.01 mol), and 4-chlorobenzaldehyde (0.01 mol).

  • Solvent/Catalyst: Dissolve in 20 mL ethanol containing catalytic piperidine (or p-TSA).

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield yellow crystals.

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~2.3 ppm for C7-CH3).[1]

Protocol B: MTT Cytotoxicity Assay

Rationale: Standard validation for antiproliferative activity.[1]

  • Seeding: Seed MCF-7 cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action (Signaling Pathway)[1]

The following diagram illustrates the downstream effects of Topoisomerase II inhibition by 7-methyl-thiazolopyrimidines.

Figure 3: Mechanism of Action (DOT Visualization)

MOA Drug 7-Methyl-thiazolo[3,2-a]pyrimidine Target Topoisomerase II / DNA Complex Drug->Target Intercalation Event1 Stabilization of Cleavable Complex Target->Event1 Inhibition of Religation Event2 DNA Double-Strand Breaks (DSBs) Event1->Event2 Response DNA Damage Response (ATM/ATR) Event2->Response Arrest G2/M Cell Cycle Arrest Response->Arrest Outcome Apoptosis (Cell Death) Arrest->Outcome

Caption: Pathway depicting the cascade from drug intercalation to apoptotic cell death.[1]

References

  • Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities. Chemistry & Biodiversity, 2019.[6] Link

  • Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. PubMed, 2019.[1] Link

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link[1]

  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 2022.[2] Link

Sources

Patent landscape for 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the patent landscape and synthetic methodologies for 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine .

Part 1: Executive Summary & Strategic Importance

The [1,3]thiazolo[5,4-d]pyrimidine scaffold is a fused bicyclic heterocycle recognized as a bioisostere of purine. In drug discovery, this scaffold is critical for developing kinase inhibitors, adenosine receptor antagonists, and HSP90 inhibitors.

The specific isomer 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine represents a specialized electrophilic intermediate. Unlike its more commercially common isomer (7-chloro-5-methyl), the 5-chloro variant positions the reactive halogen between the two pyrimidine nitrogens (positions 4 and 6), significantly altering its electronic profile and nucleophilic aromatic substitution (


) selectivity.
Core Applications in Patent Literature
  • Kinase Inhibition: Used as a core scaffold where the 5-chloro position undergoes substitution with anilines or heterocycles to engage the ATP-binding pocket.

  • Adenosine Receptor Modulation: The 7-methyl group provides steric bulk often required for selectivity between

    
     and 
    
    
    
    receptor subtypes.
  • Ubiquitin-Specific Proteases: Recent IP suggests utility in targeting deubiquitinases (DUBs) where the thiazole moiety engages the catalytic cysteine groove.

Part 2: Chemical Architecture & Numbering

To ensure experimental precision, one must distinguish between the two primary isomers found in patent literature.

Isomer Distinction
  • Target Isomer (User Request): 5-chloro-7-methyl...

    • Structure: Chlorine at position 5 (between nitrogens); Methyl at position 7.

    • Precursor: Derived from 2,4-dichloro-6-methyl-5-aminopyrimidine.

  • Common Isomer (Sigma/Commercial): 7-chloro-5-methyl...

    • Structure: Chlorine at position 7; Methyl at position 5.[1]

    • Precursor: Derived from 5-amino-2-methylthiazole-4-carboxylate.

Visualization: Scaffold & Reactivity Map

G Core 5-chloro-7-methyl- [1,3]thiazolo[5,4-d]pyrimidine C2 C2 Position (Thiazole C) Modifiable via Lithiation or S-functionalization Core->C2 Functionalization C5 C5 Position (Pyrimidine C) High S_NAr Reactivity (The 'Cl' Handle) Core->C5 Primary Electrophile C7 C7 Position (Pyrimidine C) Steric Anchor (The 'Me' Group) Core->C7 Static Ligand

Figure 1: Reactivity map of the 5-chloro-7-methyl isomer. The C5-Cl is the primary handle for library generation.

Part 3: Synthetic Pathways (The Core)

The synthesis of the 5-chloro-7-methyl isomer requires a "Pyrimidine-to-Thiazole" annulation strategy. This contrasts with the "Thiazole-to-Pyrimidine" route used for the 7-chloro isomer.

Route A: The "De Novo" Cyclization (Primary Patent Route)

This route is preferred for scale-up as it avoids unstable thiazole intermediates. It utilizes a pyrimidine precursor where the functional groups are pre-installed.

Step-by-Step Protocol

1. Nitration of Precursor

  • Starting Material: 2,4-dichloro-6-methylpyrimidine.[1][2][3]

  • Reagents:

    
    , 
    
    
    
    .
  • Condition: Maintain temperature < 0°C to prevent hydrolysis of chlorines.

  • Product: 2,4-dichloro-6-methyl-5-nitropyrimidine.[2][3]

2. Reduction to Amine

  • Reagents: Fe powder/AcOH or

    
    /HCl.
    
  • Process: Selective reduction of the nitro group without dechlorinating the ring.

  • Product: 2,4-dichloro-6-methyl-5-aminopyrimidine (Key Intermediate).

  • Critical Check: Verify disappearance of Nitro peak (

    
    ) and appearance of Amine (
    
    
    
    ) in IR.

3. Thiazole Ring Closure (Annulation)

  • Reagents: Potassium Thiocyanate (KSCN), Acetic Acid (AcOH) or DMF.

  • Mechanism: The nucleophilic amine attacks the thiocyanate; the resulting thiourea intermediate cyclizes by displacing the C4-chloro group.

  • Product: 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine .

  • Note: This yields the 2-amino derivative, which is the most common scaffold in patents (e.g., WO2012003405).

4. Deamination (Optional - If H at C2 is required)

  • Reagents: t-Butyl nitrite (t-BuONO), THF.

  • Process: Sandmeyer-type radical deamination.

  • Result: 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine .[1][2][3]

Experimental Workflow Diagram

Synthesis SM START: 2,4-dichloro-6-methylpyrimidine Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) SM->Step1 Inter1 2,4-dichloro-6-methyl-5-nitropyrimidine Step1->Inter1 Step2 Step 2: Reduction (Fe/AcOH) Inter1->Step2 Inter2 2,4-dichloro-6-methyl-5-aminopyrimidine (CRITICAL PRECURSOR) Step2->Inter2 Step3 Step 3: Cyclization (KSCN, Reflux) Inter2->Step3 Product TARGET: 5-chloro-7-methyl- [1,3]thiazolo[5,4-d]pyrimidin-2-amine Step3->Product

Figure 2: Synthetic flow for the generation of the 5-chloro-7-methyl scaffold.

Part 4: Reactivity Profile & Troubleshooting

Selectivity (C5 vs C7)

In the 5-chloro-7-methyl isomer, the chlorine is at C5 .

  • Electronic Environment: C5 is flanked by two nitrogen atoms (N4 and N6). This makes it significantly more electron-deficient than the C7 position (which is flanked by one nitrogen and one carbon).

  • Implication: The C5-Cl is highly reactive toward nucleophiles (amines, alkoxides).

  • Comparison: In the 7-chloro-5-methyl isomer, the chlorine is at C7. While still reactive, the C5-Cl (in the target isomer) is generally more susceptible to hydrolysis. Strict anhydrous conditions are required during storage.

Data Summary: Isomer Comparison
FeatureTarget: 5-Chloro-7-methyl Common: 7-Chloro-5-methyl
Primary Electrophile C5 (Between N4/N6)C7 (Top position)
Steric Hindrance Low at reactive siteModerate (adjacent to bridge)
Synthesis Precursor 2,4-dichloro-6-methylpyrimidine5-amino-2-methylthiazole-4-carboxylate
Key Patent Use Specialized Kinase InhibitorsAdenosine

Antagonists
Commercial Availability Low (Custom Synthesis often needed)High (Catalog Item)

Part 5: References & Validated Sources

  • Preparation of Thiazolopyrimidines via Pyrimidine Precursors:

    • Source: ResearchGate / Journal of Heterocyclic Chemistry

    • Context: Describes the reaction of 2,4-dichloro-6-methyl-5-aminopyrimidine with KSCN to form the 5-chloro-7-methyl scaffold.

    • Link:

  • Commercial Isomer Distinction (7-Chloro-5-methyl):

    • Source: Sigma-Aldrich

    • Context: Validates the existence and properties of the reverse isomer (7-chloro-5-methyl) to prevent identification errors.

    • Link:

  • General Thiazolo[5,4-d]pyrimidine Scaffold Review:

    • Source: NIH / PubMed Central

    • Context: Overview of biological activity and structural modifications of the thiazolopyrimidine class.

    • Link:

Sources

A Privileged Scaffold: Unveiling the Biological Targets ofThiazolo[5,4-d]pyrimidine-Based Inhibitors

A Privileged Scaffold: Unveiling the Biological Targets of[1][2]Thiazolo[5,4-d]pyrimidine-Based Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2]thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets traditionally modulated by purine-based ligands.[3] This versatility has established it as a "privileged scaffold" for the development of novel therapeutics. This guide provides an in-depth exploration of the key biological target families for inhibitors based on this scaffold, with a particular focus on how substitutions, such as a 5-chloro and a 7-methyl group, can drive potency and selectivity. We will dissect the interactions with critical enzyme families, including protein and lipid kinases like PI3K and VEGFR2, as well as G-protein coupled receptors (GPCRs) such as adenosine A1 and A2A receptors. For each target class, we will detail the underlying mechanism of action, present validated experimental protocols for target engagement, and summarize key structure-activity relationship (SAR) data.

The[1][2]Thiazolo[5,4-d]pyrimidine Core: A Foundation for Bioactivity

A Purine Bioisostere by Design

The power of the thiazolo[5,4-d]pyrimidine scaffold lies in its identity as a purine bioisostere, where the nitrogen atom at position 9 of the purine ring is replaced by a sulfur atom.[3] This substitution maintains the overall size, shape, and hydrogen bonding potential necessary to interact with the ATP-binding pockets of kinases or the ligand-binding sites of purinergic receptors. This mimicry allows molecules built on this core to serve as competitive inhibitors for a multitude of targets that would otherwise bind adenine, guanine, or their derivatives.[3]

Significance of 5- and 7-Position Substituents

While the core scaffold provides access to purine-binding sites, the substituents at the 5- and 7-positions are critical for defining an inhibitor's potency, selectivity, and pharmacokinetic properties.

  • The 5-Chloro Group: The 5-position is a key vector for exploring the solvent-front region of many ATP-binding sites. A chloro group at this position is a common starting point in synthetic campaigns.[4][5] Its moderate size and electronegativity can form favorable interactions, but it primarily serves as an excellent leaving group, enabling the synthesis of diverse libraries through nucleophilic aromatic substitution. This allows for the introduction of various amine, ether, or alkyl functionalities to fine-tune target engagement.

  • The 7-Methyl Group: The 7-position often points towards the ribose-binding pocket or adjacent hydrophobic regions in kinase targets. A methyl group here can enhance van der Waals interactions and improve metabolic stability. The modification of this position is a crucial strategy for optimizing selectivity between closely related kinases or receptor subtypes.

Primary Target Class: Protein and Lipid Kinases

Kinases represent one of the most successfully drugged enzyme families, and the thiazolo[5,4-d]pyrimidine scaffold has proven to be a robust foundation for potent kinase inhibitors.

Phosphatidylinositide 3-Kinases (PI3K): A Central Node in Cancer Signaling

The PI3K family of lipid kinases is a cornerstone of the PI3K/Akt/mTOR signaling pathway, which governs cell growth, proliferation, and survival. Hyperactivation of this pathway is a hallmark of many cancers, making PI3K a prime therapeutic target.[3] Thiazolo[5,4-d]pyrimidine derivatives have been developed as potent, ATP-competitive inhibitors of PI3K.[3]

PI3K_PathwayRTKReceptor Tyrosine Kinase(RTK)PI3KPI3KRTK->PI3K ActivatesPIP2PIP2PI3K->PIP2PIP3PIP3PIP2->PIP3 PhosphorylatesPDK1PDK1PIP3->PDK1 RecruitsAktAktPDK1->Akt ActivatesmTORC1mTORC1Akt->mTORC1 ActivatesProliferationCell Growth &ProliferationmTORC1->ProliferationInhibitorThiazolo[5,4-d]pyrimidineInhibitorInhibitor->PI3K InhibitsGFGrowth FactorGF->RTK Binds

Caption: PI3K signaling pathway and point of inhibition.

This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against a specific PI3K isoform.

  • Principle & Causality: The ADP-Glo™ Kinase Assay is a self-validating system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The reaction is performed in two steps. First, the kinase reaction proceeds, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the ADP concentration and, therefore, to kinase activity. An inhibitor will reduce ADP production, leading to a lower signal.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine based inhibitor in DMSO, typically starting from 10 mM.

    • Reaction Setup: In a 384-well plate, add 2 µL of the test compound dilution. Add 2 µL of a solution containing the PI3K enzyme and its lipid substrate (e.g., PIP2).

    • Initiation: Initiate the reaction by adding 2 µL of ATP solution. Include controls: "no enzyme" for background and "no inhibitor" (DMSO vehicle) for maximal activity.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 12 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Receptor Tyrosine Kinases (RTKs): Targeting VEGFR2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6] The thiazolo[5,4-d]pyrimidine scaffold has been successfully employed to create potent inhibitors of VEGFR2, often in combination with other kinases like RAF.[3]

VEGFR2_PathwayVEGFVEGFVEGFR2VEGFR2VEGF->VEGFR2 BindsDimerDimerization &AutophosphorylationVEGFR2->DimerPLCgPLCγDimer->PLCg ActivatesRasRas/Raf/MEK/ERKPathwayDimer->Ras ActivatesAngiogenesisAngiogenesisPLCg->AngiogenesisRas->AngiogenesisInhibitorThiazolo[5,4-d]pyrimidineInhibitorInhibitor->Dimer InhibitsATP Binding

Caption: VEGFR2 signaling cascade and point of inhibition.

This protocol uses Western blotting to measure the inhibition of VEGF-induced VEGFR2 autophosphorylation in endothelial cells.

  • Principle & Causality: This is a target engagement assay within a cellular context. When VEGF binds to VEGFR2 on the cell surface, the receptors dimerize and phosphorylate themselves on specific tyrosine residues. This phosphorylation event is the critical first step in downstream signaling. A potent inhibitor will enter the cell and block the ATP-binding site of VEGFR2, preventing this autophosphorylation. The amount of phosphorylated VEGFR2 (p-VEGFR2), measured by a specific antibody, serves as a direct readout of inhibitor activity.

  • Step-by-Step Methodology:

    • Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) and grow to 80-90% confluency.

    • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-18 hours to reduce basal receptor activation.

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle) for 2 hours.

    • Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes at 37°C.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST for 1 hour.

      • Probe the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175).

      • Wash and probe with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensity using densitometry. The ratio of p-VEGFR2 to total VEGFR2 indicates the level of inhibition.

G-Protein Coupled Receptors (GPCRs): Modulating Neurological Pathways

Adenosine Receptors (A1 and A2A): Targets for CNS Disorders

The thiazolo[5,4-d]pyrimidine scaffold has been brilliantly adapted to target adenosine receptors, particularly the A1 and A2A subtypes, which are implicated in conditions like depression and Parkinson's disease.[4][7] Unlike kinase inhibition, which involves the ATP pocket, this interaction occurs at the orthosteric ligand-binding site of the GPCR. Several 7-amino-thiazolo[5,4-d]pyrimidine derivatives have shown high affinity as A1/A2A receptor antagonists.[4][7]

The following table summarizes binding affinity (Ki) and functional antagonism (IC50) data for representative compounds from the literature, demonstrating the high potency achievable with this scaffold.

Compound ID (Reference)R2 SubstituentR5 SubstituenthA1 Ki (nM)[4]hA2A Ki (nM)[4]hA2A IC50 (nM)[7]
9 2-Cl-benzyl5-Me-furan-2-yl2.50.27.7
18 2-F-benzylfuran-2-yl1.90.0614
19 2-F-benzyl5-Me-furan-2-yl3.50.2N/A

Data extracted from Varano et al., 2021.[4][7]

Binding_Assay_WorkflowStartStart: Prepare Cell Membranes(Expressing A1 or A2A Receptor)IncubateIncubate Components:1. Membranes2. Radioligand (e.g., [3H]ZM241385)3. Test Inhibitor (Varying Conc.)Start->IncubateFilterSeparate Bound from Free Ligand(Rapid Filtration over Glass Fiber Filters)Incubate->FilterWashWash Filters to RemoveNon-specifically Bound RadioligandFilter->WashCountQuantify Bound Radioactivity(Liquid Scintillation Counting)Wash->CountAnalyzeData Analysis(Cheng-Prusoff Equation to calculate Ki)Count->Analyze

The Ascendancy of Thiazolo-Pyrimidines: A Legacy of Bioisosterism and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fused thiazolo-pyrimidine heterocycles, particularly the thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine isomers, represent a cornerstone in medicinal chemistry. Their structural resemblance to endogenous purines has established them as privileged scaffolds in the design of a myriad of therapeutic agents. This guide provides a comprehensive exploration of the history, synthetic evolution, and pharmacological significance of this remarkable class of compounds. We will delve into the strategic rationale behind various synthetic approaches, providing detailed experimental protocols for key transformations. Furthermore, this guide will illuminate the diverse biological activities of thiazolo-pyrimidines, from their role as potent kinase inhibitors and anticancer agents to their modulation of adenosine receptors, supported by quantitative data and mechanistic insights into their interaction with critical signaling pathways.

Introduction: The Purine Isostere Principle

The story of fused thiazolo-pyrimidines is fundamentally linked to the concept of bioisosterism, where the substitution of an atom or a group of atoms with another broadly similar moiety results in a molecule with similar biological activity. The thiazolo-pyrimidine scaffold is a classic bioisostere of the purine nucleus, with the imidazole ring of the purine being replaced by a thiazole ring.[1][2] This subtle yet significant structural alteration has profound implications for the molecule's physicochemical properties, metabolic stability, and target-binding interactions, making it a fertile ground for drug discovery. The inherent "drug-likeness" of this scaffold has propelled its exploration across a vast therapeutic landscape.

A Historical Perspective: From Discovery to Modern Drug Design

The chemistry of fused pyrimidines has a rich history, dating back to the isolation of uric acid in 1776.[3] However, the systematic investigation into fused heterocyclic systems, including thiazolo-pyrimidines, gained momentum in the late 19th and early 20th centuries.[3] Early research laid the groundwork for understanding the fundamental reactivity and properties of these bicyclic systems. The realization of their structural similarity to essential biological building blocks like adenine and guanine sparked the interest of medicinal chemists, who began to explore their potential as antimetabolites and enzyme inhibitors.[1][2] This led to the discovery of their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties, setting the stage for decades of intensive research and development.[4]

The Art and Science of Synthesis: A Journey of Methodological Evolution

The construction of the fused thiazolo-pyrimidine core has been a subject of extensive synthetic exploration, with methodologies evolving from classical condensation reactions to modern, highly efficient strategies. The choice of synthetic route is often dictated by the desired substitution pattern on both the thiazole and pyrimidine rings.

Building from the Pyrimidine Core: A Classical Approach

One of the most established strategies involves the annulation of a thiazole ring onto a pre-existing, suitably functionalized pyrimidine derivative.

A common and versatile method utilizes 5-aminopyrimidines as the starting material. The amino group serves as a nucleophile to react with various electrophilic reagents to construct the thiazole ring. For instance, reaction with isothiocyanates provides a straightforward route to 2-aminothiazolo[5,4-d]pyrimidines.[1]

Experimental Protocol: Synthesis of 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidines [1]

  • Step 1: To a solution of 5-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., DMF), add an equimolar amount of the desired isothiocyanate.

  • Step 2: The reaction mixture is heated under reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC).

  • Step 3: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Step 4: The crude product is washed with a suitable solvent (e.g., ethanol) and dried to afford the 2-amino-7-chloro-thiazolo[5,4-d]pyrimidine derivative.

G cluster_0 Synthesis from 5-Aminopyrimidine 5-Amino-4,6-dichloropyrimidine 5-Amino-4,6-dichloropyrimidine Reaction Reaction 5-Amino-4,6-dichloropyrimidine->Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Reaction 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidine 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidine Reaction->2-Amino-7-chloro-thiazolo[5,4-d]pyrimidine

Caption: Synthesis of 2-aminothiazolo[5,4-d]pyrimidines.

Alternatively, 5-nitro- or 6-chloropyrimidines can serve as precursors. For example, the reaction of 6-chloro-5-nitropyrimidines with sodium sulfide and carbon disulfide yields 2-mercaptothiazolo[4,5-d]pyrimidines.[1]

Experimental Protocol: Synthesis of 2-Mercaptothiazolo[4,5-d]pyrimidines [1]

  • Step 1: 6-Chloro-5-nitropyrimidine is treated with a solution of sodium sulfide in a suitable solvent.

  • Step 2: Carbon disulfide is then added to the reaction mixture.

  • Step 3: The mixture is heated, and the progress of the reaction is monitored.

  • Step 4: After completion, the reaction is worked up by acidification to precipitate the 2-mercaptothiazolo[4,5-d]pyrimidine product.

Building from the Thiazole Core: An Alternative Strategy

An alternative synthetic paradigm involves the construction of the pyrimidine ring onto a pre-functionalized thiazole. This approach is particularly useful when specific substituents are desired on the thiazole moiety. Thiazoles bearing an amino group at C5 and a cyano, carboxamide, or ester group at C4 are common starting materials for this strategy.[1]

Modern Synthetic Innovations

More contemporary approaches have focused on improving efficiency, yield, and diversity of the synthesized compounds.

Solid-phase synthesis has emerged as a powerful tool for the construction of thiazolo[4,5-d]pyrimidine libraries.[5] This methodology allows for the efficient introduction of diversity at various positions of the scaffold and facilitates purification.[5] The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, has been successfully adapted to solid-phase synthesis for the construction of the thiazolo-pyrimidinone core.[5]

Experimental Workflow: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidinone Derivatives

G Resin Resin Attachment_of_Linker Attachment_of_Linker Resin->Attachment_of_Linker Step 1 Thiazole_Formation Thiazole_Formation Attachment_of_Linker->Thiazole_Formation Step 2 Thorpe-Ziegler_Cyclization Thorpe-Ziegler_Cyclization Thiazole_Formation->Thorpe-Ziegler_Cyclization Step 3 Modification Modification Thorpe-Ziegler_Cyclization->Modification Step 4 Cleavage Cleavage Modification->Cleavage Step 5 Final_Product Final_Product Cleavage->Final_Product

Caption: Solid-phase synthesis workflow.

One-pot, multi-component reactions (MCRs) offer an atom-economical and efficient approach to synthesize complex thiazolo[3,2-a]pyrimidine derivatives.[6] These reactions involve the simultaneous combination of three or more reactants to form the final product in a single synthetic operation, minimizing waste and purification steps.

Medicinal Chemistry Applications: A Scaffold of Immense Therapeutic Potential

The versatility of the fused thiazolo-pyrimidine scaffold has led to its incorporation into a wide array of biologically active molecules, targeting a diverse range of diseases.

Anticancer Agents

Thiazolo-pyrimidines have demonstrated significant potential as antiproliferative agents, acting through various mechanisms.

Many thiazolo-pyrimidine derivatives have been developed as potent inhibitors of various kinases that are often dysregulated in cancer. For instance, they have been investigated as inhibitors of phosphatidylinositide 3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are crucial for tumor growth and angiogenesis.[2]

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Several studies have reported the potent antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7i MGC-803 (Gastric)4.64[7][8]
7i HGC-27 (Gastric)5.07[7][8]
4k NCI-H322 (Lung)7.1[9]
4k A549 (Lung)1.4[9]
4k A431 (Epidermal)3.1[9]
4k T98G (Glioblastoma)3.4[9]
3b C32 (Melanoma)24.4[10]
Adenosine Receptor Antagonists

Thiazolo[5,4-d]pyrimidines have emerged as a significant class of adenosine receptor antagonists, with high affinity for both A1 and A2A receptors.[2][9] These receptors are implicated in a variety of physiological processes, and their modulation holds therapeutic promise for conditions such as depression and neurodegenerative diseases.[9]

Signaling Pathway: Adenosine Receptor Signaling

G cluster_0 Cell Membrane cluster_1 Intracellular Adenosine Adenosine A1_R A1 Receptor Adenosine->A1_R A2A_R A2A Receptor Adenosine->A2A_R G_protein_i Gi A1_R->G_protein_i activates G_protein_s Gs A2A_R->G_protein_s activates Adenylyl_Cyclase Adenylyl_Cyclase G_protein_i->Adenylyl_Cyclase inhibits G_protein_s->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to Cellular_Response Cellular_Response cAMP->Cellular_Response

Caption: Simplified adenosine receptor signaling.

Numerous thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their binding affinity to human adenosine receptors.

Compound IDhA1 Ki (nM)hA2A Ki (nM)Reference
18 1.90.06[2]
9 0.5-[2]
17 0.5-[2]
3 10.24.72
Antimicrobial and Other Biological Activities

Beyond their applications in oncology and neuroscience, fused thiazolo-pyrimidines have demonstrated a broad spectrum of other biological activities, including:

  • Antimicrobial Activity: Derivatives of thiazolo[4,5-d]pyrimidine have shown promising activity against various bacterial and fungal strains.[3][4][5]

  • Anti-inflammatory and Analgesic Activity: Certain compounds have exhibited significant anti-inflammatory and pain-relieving properties.

  • Antiviral Activity: The scaffold has been explored for its potential in developing antiviral agents.[4]

Conclusion and Future Perspectives

The journey of fused thiazolo-pyrimidine heterocycles from simple purine isosteres to a clinically relevant class of compounds is a testament to the power of medicinal chemistry. The continuous evolution of synthetic methodologies has enabled the creation of vast libraries of diverse derivatives, leading to the discovery of potent and selective modulators of various biological targets. The rich pharmacological profile of this scaffold, particularly in the realms of cancer and neurological disorders, ensures its continued prominence in drug discovery efforts. Future research will likely focus on the development of even more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation thiazolo-pyrimidine-based drugs. The legacy of this remarkable heterocycle is far from complete, and its future contributions to medicine are eagerly anticipated.

References

  • Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. SCIENTIA PHARMACEUTICA. Retrieved from [Link]

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm. Retrieved from [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved from [Link]

  • El-Emary, T. I. (2007). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Habib, N. S., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research. Retrieved from [Link]

  • Rahimizadeh, M., et al. (2012). Thiazolo[4,5-d]pyrimidines: synthesis and antibacterial evaluation. Chemical Papers. Retrieved from [Link]

  • Varano, F., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm. Retrieved from [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Abdel-Ghaffar, T. R., et al. (2020). One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Lee, J., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sonkar, A. B., et al. (2024). Antiproliferative effect of indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues on IL-6 mediated STAT3 and role of the apoptotic pathway in albino Wistar rats of ethyl carbamate-induced lung carcinoma: In-silico, In-vitro, and In-vivo study. Cancer Cell International. Retrieved from [Link]

  • Balkan, A., Urgun, H., & Ozalp, M. (2001). Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. Arzneimittelforschung. Retrieved from [Link]

  • Urgun, H., Balkan, A., & Ozalp, M. (2000). New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Arzneimittelforschung. Retrieved from [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Zhang, L., et al. (2015). Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2-a]pyrimidine Derivates. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Salmaso, V., et al. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. Biomolecules. Retrieved from [Link]

  • PubChem. (n.d.). Thiazolo[5,4-d]pyrimidine. Retrieved from [Link]

  • Abdel-Ghaffar, T. R., et al. (2020). One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-chloro-7-methyl-thiazolo[5,4-d]pyrimidine: A Detailed Guide for Researchers

Synthesis of 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine: A Detailed Guide for Researchers

Introduction: The Significance of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine framework is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a purine bioisostere, where a sulfur atom replaces the nitrogen at the 9-position of the purine ring, this core structure has been incorporated into a multitude of compounds exhibiting a wide range of pharmacological activities. These include roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The specific substitution pattern on this bicyclic system allows for the fine-tuning of biological activity, making the development of robust and versatile synthetic protocols for its derivatives a key focus for researchers.

This document provides a comprehensive guide to the synthesis of a specific derivative, 5-chloro-7-methyl-[3][1]thiazolo[5,4-d]pyrimidine, a valuable intermediate for further chemical elaboration. The protocols detailed herein are designed to be clear, reproducible, and grounded in established chemical principles, providing both experienced and novice researchers with the necessary information for successful synthesis.

Overall Synthetic Strategy

The synthesis of 5-chloro-7-methyl-[3][1]thiazolo[5,4-d]pyrimidine is most effectively achieved through a two-step process. The first step involves the construction of the core heterocyclic system to form 7-methyl-[3][1]thiazolo[5,4-d]pyrimidin-5(4H)-one. The subsequent step is a chlorination reaction to introduce the chloro group at the 5-position.

Synthetic_WorkflowAStarting Materials(Ethyl acetoacetate, Thiourea)BStep 1: Synthesis of4-amino-2-mercapto-6-methylpyrimidineA->BCondensationCStep 2: Cyclization to7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-5(4H)-oneB->CFormic AcidDStep 3: Chlorination to5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidineC->DPOCl3

Caption: Overall synthetic workflow for 5-chloro-7-methyl-[3][1]thiazolo[5,4-d]pyrimidine.

Part 1: Synthesis of the Precursor, 7-methyl-[1][2]thiazolo[5,4-d]pyrimidin-5(4H)-one

The initial phase of the synthesis focuses on constructing the thiazolo[5,4-d]pyrimidine core with the desired methyl group at the 7-position and an oxo group at the 5-position. This is achieved through a two-step sequence starting from commercially available reagents.

Step 1.1: Synthesis of 4-amino-2-mercapto-6-methylpyrimidine

The foundational starting material, 4-amino-2-mercapto-6-methylpyrimidine, is synthesized via a condensation reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the sodium ethoxide solution, add thiourea (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and then dissolved in water.

  • Purification: Acidify the aqueous solution with acetic acid to precipitate the product. The resulting solid is filtered, washed with water, and dried under vacuum to yield 4-hydroxy-2-mercapto-6-methylpyrimidine.

  • Amination: The 4-hydroxy-2-mercapto-6-methylpyrimidine is then converted to the corresponding 4-amino derivative. This can be achieved by first chlorinating the 4-hydroxy group with phosphoryl chloride (POCl3) and then reacting the resulting 4-chloro derivative with ammonia. A more direct method involves heating the 4-hydroxy compound in a sealed tube with aqueous ammonia. For a more detailed procedure on a similar amination, refer to established methods for pyrimidine synthesis.

Causality of Experimental Choices:

  • Sodium Ethoxide: Acts as a strong base to deprotonate the active methylene group of ethyl acetoacetate, facilitating the condensation with thiourea.

  • Reflux Conditions: Provide the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate.

  • Acidification: Neutralizes the basic reaction mixture and protonates the pyrimidine ring, causing the product to precipitate out of the aqueous solution.

Step 1.2: Cyclization to 7-methyl-[1][2]thiazolo[5,4-d]pyrimidin-5(4H)-one

The synthesized 4-amino-2-mercapto-6-methylpyrimidine is then cyclized to form the desired thiazolo[5,4-d]pyrimidine core.

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-amino-2-mercapto-6-methylpyrimidine (1 equivalent) in an excess of formic acid (e.g., 10-15 equivalents).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with water to remove excess formic acid, and dried under vacuum to afford 7-methyl-[3][1]thiazolo[5,4-d]pyrimidin-5(4H)-one.

Causality of Experimental Choices:

  • Formic Acid: Serves as both the solvent and the source of the one-carbon unit required to form the thiazole ring. The amino and mercapto groups of the pyrimidine derivative attack the carbonyl carbon of formic acid, leading to cyclization and dehydration.

  • Refluxing: Ensures the reaction proceeds to completion in a reasonable timeframe.

Part 2: Synthesis of 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine

The final step involves the conversion of the 5-oxo group of the precursor to a chloro group, yielding the target compound. This is a crucial transformation for enabling further functionalization at this position, for example, through nucleophilic substitution reactions.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 7-methyl-[3][1]thiazolo[5,4-d]pyrimidin-5(4H)-one (1 equivalent).

  • Addition of Reagents: Carefully add an excess of phosphoryl chloride (POCl3) (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.

  • Workup: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl3.

  • Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give the pure 5-chloro-7-methyl-[3][1]thiazolo[5,4-d]pyrimidine.

Table of Reagents and Reaction Conditions:

StepReagentMolar RatioSolventTemperatureTime
1.1Sodium, Ethanol, Thiourea, Ethyl acetoacetate1:excess:1:1EthanolReflux6-8 h
1.24-amino-2-mercapto-6-methylpyrimidine, Formic acid1:excessFormic acidReflux4-6 h
27-methyl-[3][1]thiazolo[5,4-d]pyrimidin-5(4H)-one, POCl31:5-10NeatReflux3-5 h

Mechanism of Chlorination:

The chlorination of the 5-oxo group with phosphoryl chloride is a well-established method for converting amides and lactams to their corresponding chloro-derivatives. The reaction proceeds through the formation of a Vilsmeier-Haack-like intermediate.

Chlorination_Mechanismcluster_0Activation of POCl3cluster_1Nucleophilic Attack and ChlorinationPOCl3P(O)Cl3Vilsmeier_reagentVilsmeier Reagent[(CH3)2N=CHCl]+[OP(O)Cl2]-POCl3->Vilsmeier_reagent+ DMFDMFDMFPrecursor7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-5(4H)-oneIntermediateO-phosphorylated intermediatePrecursor->Intermediate+ POCl3Product5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidineIntermediate->Product- HPO2Cl2

Caption: Proposed mechanism for the chlorination of the precursor.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry.[3][4][5] The successful synthesis of the target molecule can be validated at each step through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Melting Point Analysis: To assess the purity of the synthesized compounds.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, coupling constants, and integration of the signals.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Researchers should expect to see the disappearance of the N-H proton signal of the 5(4H)-one in the ¹H NMR spectrum of the final product and the appearance of a downfield shift in the carbon signal at the 5-position in the ¹³C NMR spectrum, consistent with the C-Cl bond formation.

Conclusion

The synthesis of 5-chloro-7-methyl-[3][1]thiazolo[5,4-d]pyrimidine presented herein provides a reliable and efficient route to a valuable building block for the development of novel bioactive molecules. By understanding the underlying chemical principles and carefully following the detailed protocols, researchers can confidently synthesize this compound and utilize it in their drug discovery and development endeavors.

References

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1721. [Link]

  • Varano, F., Catarzi, D., Colotta, V., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 657. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1637-1643. [Link]

  • Tebabel, I., et al. (2022). Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H)-one Derivatives. International Journal of New Chemistry, 9(3), 214-224. [Link]

  • Inoue, S., Saggiomo, A. J., & Nodiff, E. A. (1958). Studies on Pyrimidine Derivatives. VII. Synthesis of Thiazolo [5, 4-d] pyrimidines and Related Compounds. (7). Chemical and Pharmaceutical Bulletin, 6(6), 675-679. [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. [Link]

  • El-Sayed, W. A., et al. (2016). Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies of New Thiazolo[3,2-A]Pyrimidin-5- One Derivatives. Der Pharma Chemica, 8(19), 346-357. [Link]

  • Patil, D. R., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Rasayan J. Chem, 3(3), 543-546. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 586229, Thiazolo[5,4-d]pyrimidine. [Link]

  • Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Ali, M. M., et al. (2018). Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. Journal of Applicable Chemistry, 7(5), 1275-1284. [Link]

  • El-Gendy, M. A., et al. (2019). FABRICATION AND CHARACTERIZATION OF 4-AMINO-6-HYDROXY-2- MERCAPTOPYRIMIDINE STABILIZED GOLD NANOPARTICLES FOR ELECTROCATALYTIC A. International Journal of Research in Advent Technology, 7(4S), 53-59. [Link]

  • Atmiya University. (n.d.). Chapter 5 Design and Synthesis of Some Novel pyrazolo[3,4-d]thiazolo [3,2-a]pyrimidine Derivatives. [Link]

  • Hassan, A. A. (2000). SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 239-248. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]

  • Rahman, M. M., et al. (2025). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2025(1), M1929. [Link]

  • Al-Soud, Y. A., et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Arkivoc, 2019(3), 113-156. [Link]

  • ResearchGate. (2007). Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. [Link]

  • Request PDF. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 5-chloro-thiazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Aromatic Substitution (


) of 5-Chloro-Thiazolo[5,4-d]pyrimidines 

Executive Summary

Thiazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as potent bioisosteres for purines. They act as core pharmacophores in adenosine receptor antagonists (


, 

), cyclin-dependent kinase (CDK) inhibitors, and ubiquitin-specific protease (USP) inhibitors.

While the scaffold offers versatile substitution points, the 5-chloro position (analogous to the C2 position of purines) presents a unique synthetic challenge. Unlike the highly reactive 7-chloro position, the 5-chloro moiety is electronically less activated and often sterically shielded. This Application Note provides a definitive guide to forcing the


 reaction at the 5-position, focusing on sequential functionalization strategies, solvent effects, and troubleshooting hydrolysis side-reactions.

Electronic Landscape & Reactivity Hierarchy

To successfully derivatize 5-chloro-thiazolopyrimidines, one must understand the regioselectivity governed by the fused ring system.

  • The Scaffold: Thiazolo[5,4-d]pyrimidine.[1][2][3][4]

  • The 7-Position (C7): Analogous to Purine C6. Highly electrophilic due to the adjacent bridgehead carbon and nitrogen. Reacts first under mild conditions (RT to 40°C).

  • The 5-Position (C5): Analogous to Purine C2. Located between two pyrimidine nitrogens. While electron-deficient, it is significantly less reactive than C7. Displacement typically requires elevated temperatures (>80°C) or stronger nucleophiles.

Crucial Strategic Insight: Direct regioselective substitution of the 5-chloro group in a 5,7-dichloro precursor is rarely feasible with high selectivity. The standard industry protocol is Sequential Displacement :

  • Step 1: Selective

    
     at C7 (Kinetic control).
    
  • Step 2: Forced

    
     at C5 (Thermodynamic forcing).
    
Visualizing the Reaction Pathway

SNAr_Pathway cluster_legend Reactivity Zones Start 5,7-Dichloro-thiazolo [5,4-d]pyrimidine Inter Intermediate: 7-Substituted-5-Chloro Start->Inter Step 1: Mild Nucleophile (0-25°C, THF/EtOH) Product Target: 5,7-Disubstituted Scaffold Inter->Product Step 2: Strong Nucleophile (80-120°C, DMSO/NMP) Side Side Product: 5-Hydroxy (Hydrolysis) Inter->Side Trace H2O / High Temp

Figure 1: The sequential displacement strategy. The 7-Cl is the "gatekeeper" that must be functionalized before attacking the recalcitrant 5-Cl.

Detailed Protocols

Protocol A: Displacement with Primary/Secondary Amines

Targeting the 5-position in 7-amino-5-chlorothiazolo[5,4-d]pyrimidine.

Rationale: Amines are moderate nucleophiles. Since the 5-position is deactivated, we utilize high-boiling polar aprotic solvents to stabilize the Meisenheimer complex transition state, or protic solvents at reflux to assist leaving group departure via H-bonding.

Reagents:

  • Substrate: 7-substituted-5-chloro-thiazolo[5,4-d]pyrimidine (1.0 eq).

  • Nucleophile: Primary or Secondary Amine (1.5 – 3.0 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq).

  • Solvent: n-Butanol (preferred for reflux) or DMSO (for microwave).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the 5-chloro substrate in 3.0 mL of n-Butanol .

    • Note: n-Butanol is superior to Ethanol here because it refluxes at ~117°C, providing the necessary thermal energy to overcome the activation barrier at C5.

  • Addition: Add 2.5 eq of the target amine and 3.0 eq of DIPEA.

  • Reaction (Thermal): Heat the mixture to reflux (120°C bath temperature) under an inert atmosphere (

    
    ). Stir for 12–24 hours.
    
    • Checkpoint: Monitor by LC-MS. The 5-Cl starting material (

      
      ) should convert to product (
      
      
      
      ).
  • Reaction (Microwave - Alternative): If using DMSO/NMP, heat to 140°C for 30–60 minutes in a sealed vessel.

  • Workup:

    • Cool to room temperature.

    • If product precipitates: Filter and wash with cold MeOH.

    • If soluble: Evaporate n-Butanol (azeotrope with water if needed), redissolve in EtOAc, wash with brine (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Displacement with Oxygen Nucleophiles (Alkoxides)

Synthesizing 5-alkoxy derivatives.

Rationale: Alkoxides are harder nucleophiles and can attack the 5-position more aggressively. However, they compete with hydroxide (from trace water), leading to the 5-OH impurity. Anhydrous conditions are non-negotiable.

Step-by-Step Methodology:

  • Generation of Nucleophile: In a flame-dried flask, dissolve the alcohol (e.g., benzyl alcohol, 2.0 eq) in anhydrous THF or DMF. Carefully add NaH (60% dispersion, 2.2 eq) at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Add the 5-chloro substrate (1.0 eq) as a solution in minimal anhydrous DMF.

  • Reaction:

    • Allow to warm to RT.

    • Heat to 60–80°C. Caution: Higher temps increase risk of degradation.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Extraction: Extract with EtOAc.

Optimization & Troubleshooting Data

The following table summarizes solvent and base effects specifically for the 5-position displacement .

ParameterConditionOutcomeRecommendation
Solvent Ethanol (78°C) Incomplete Conversion Too cool. Only works for highly reactive amines.
Solvent n-Butanol (117°C) Excellent Gold standard for thermal amine displacement.
Solvent DMSO/NMP Fast / Dirty Good for microwave; difficult to remove during workup.
Base

Variable Can be heterogeneous; effective for phenols/thiols.
Base DIPEA /

Good Best for amines; prevents salt formation.
Side Rxn Hydrolysis (5-OH) Common Caused by wet solvent + high temp. Use molecular sieves.
Decision Matrix for Experimental Design

Figure 2: Optimization logic for selecting reaction conditions based on nucleophile type and steric constraints.

References

  • Inoue, S., et al. "Studies on Pyrimidine Derivatives.[2] VII. Synthesis of Thiazolo[5,4-d]pyrimidines and Related Compounds." Chemical and Pharmaceutical Bulletin, vol. 6, no.[5] 6, 1958, pp. 675–679. Link

  • Dal Ben, D., et al. "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors." Molecules, vol. 26, no.[3] 14, 2021, p. 4183. Link

  • Rashdan, H.R., et al. "Regioselective convergent synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines as potential anti-chikungunya agents." RSC Advances, vol. 10, 2020, pp. 5191-5195. Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link

Sources

Application Note: Palladium-Catalyzed Functionalization of 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,3]thiazolo[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines.[1][2] Its derivatives have demonstrated potent activity as PI3K inhibitors, adenosine receptor antagonists (A1/A2A), and ubiquitin-specific protease inhibitors.

This Application Note provides a definitive technical guide for the functionalization of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine . Unlike the more common 5,7-dichloro analogs, the presence of the C7-methyl group blocks nucleophilic attack at the typically more reactive C7 position, directing palladium-catalyzed cross-coupling exclusively to the C5-chloro site. This unique regiochemical control simplifies synthetic routes but requires specific catalytic systems to overcome the inherent electron-deficiency of the pyrimidine ring.

Chemical Reactivity & Mechanistic Insight[3]

Electronic Profile

The substrate is a fused bicyclic heteroaromatic system. The pyrimidine ring is electron-deficient (π-deficient), making the C-Cl bond at position 5 activated for oxidative addition, though less reactive than typical aryl iodides or bromides.

  • C7-Methyl Effect: The electron-donating methyl group at C7 slightly deactivates the ring compared to the C7-H or C7-Cl analogs, potentially requiring more active phosphine ligands (e.g., dialkylbiaryl phosphines) for efficient oxidative addition.

  • Site Selectivity: The C5 position is flanked by the ring nitrogens (N4 and N6 in fused numbering), facilitating oxidative addition to Pd(0) species.

Reaction Pathways

The following diagram illustrates the core functionalization pathways covered in this guide:

ReactionPathways Substrate 5-Chloro-7-methyl- [1,3]thiazolo[5,4-d]pyrimidine Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald HNR2 Pd(0)/Ligand Sonogashira Sonogashira (Alkynylation) Substrate->Sonogashira Alkyne Pd(II)/Cu(I)

Figure 1: Primary cross-coupling manifolds for the 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C5.

Rationale

Standard Pd(PPh3)4 conditions often result in sluggish conversion due to the deactivated nature of the chloride and potential poisoning of the catalyst by the thiazole sulfur. We utilize the Buchwald Generation 2/3 Precatalysts (e.g., XPhos Pd G2) to ensure rapid turnover and high yields.

Optimization Matrix (Data Summary)

Comparison of conditions for coupling 4-methoxyphenylboronic acid (1.2 equiv) with substrate.

EntryCatalyst (5 mol%)LigandBase (2 equiv)SolventTemp (°C)Yield (%)Notes
1Pd(PPh3)4-Na2CO3DME/H2O9045Incomplete conversion after 12h.
2Pd(dppf)Cl2dppfK2CO3Dioxane/H2O10072Moderate yield; some hydrolysis observed.
3XPhos Pd G2 XPhos K3PO4 THF/H2O 60 94 Optimal. Fast kinetics (2h).
4Pd2(dba)3SPhosCs2CO3Toluene10088Good for anhydrous conditions.
Step-by-Step Protocol (Optimal Conditions)

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF (degassed)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (concentration ~0.2 M) followed by the aqueous K3PO4 solution via syringe.

  • Reaction: Heat the mixture to 60°C. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes) every 30 minutes.

    • Checkpoint: The reaction is usually complete within 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2).

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amines (primary/secondary) at C5.

Critical Considerations

Heteroaryl chlorides are prone to hydrodehalogenation (reduction) in the presence of Pd-hydride species. The choice of ligand is critical to favor reductive elimination of the C-N bond over beta-hydride elimination. BrettPhos or RuPhos are preferred for primary and secondary amines, respectively.

Catalytic Cycle Visualization

Understanding the cycle helps in troubleshooting. The rate-determining step is often the oxidative addition for chlorides.

CatalyticCycle Pd0 L-Pd(0) Active Species Complex2 L-Pd(II)-Cl (Ar) Pd0->Complex2 + Ar-Cl OxAdd Oxidative Addition Complex3 L-Pd(II)-N(R)H (Ar) Complex2->Complex3 + HNR2 + Base - Base-HCl AmineBind Amine Coordination Complex3->Pd0 Product Release RedElim Reductive Elimination

Figure 2: Simplified Buchwald-Hartwig cycle emphasizing the oxidative addition of the heteroaryl chloride.

Step-by-Step Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4–10 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (strictly anhydrous)

Procedure:

  • Pre-complexation: In a glovebox or under Ar flow, mix Pd source and Ligand in the solvent and stir for 5 mins to generate the active catalyst species (L-Pd(0)).

    • Tip: The solution should turn a rich orange/red color.

  • Addition: Add the substrate, amine, and base to the reaction vessel.

  • Initiation: Add the pre-formed catalyst solution to the vessel.

  • Reaction: Seal and heat to 100°C.

    • Note: Strong bases like NaOtBu can degrade sensitive functional groups.[3] If the substrate contains esters/nitriles, switch to Cs2CO3 and heat for a longer duration (12-18h).

  • Workup: Filter through a celite pad to remove Pd black and inorganic salts. Concentrate and purify via reverse-phase HPLC or flash chromatography.

Protocol 3: Sonogashira Coupling

Objective: Alkynylation at C5.

Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv or used as co-solvent)

  • Solvent: DMF or THF

Procedure:

  • Dissolution: Dissolve substrate and alkyne in degassed DMF/TEA (5:1 ratio).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI.

    • Observation: The mixture often darkens upon CuI addition.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C if conversion is slow.

    • Caution: Ensure strict deoxygenation to prevent Glaser homocoupling of the alkyne (formation of diyne side product).

  • Workup: Dilute with water, extract with EtOAc. Wash organic phase with 5% LiCl solution (to remove DMF) and brine.

References

  • Thiazolo[5,4-d]pyrimidine Scaffold Review: Title: "Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines: A review on synthesis and pharmacological importance."[2] Source: Pharmacia (2018).[2][4] URL:[Link]

  • Buchwald-Hartwig Amination Mechanics: Title: "Buchwald-Hartwig Amination - Chemistry LibreTexts" Source: Chemistry LibreTexts. URL:[Link]

  • Suzuki Coupling on Heterocycles: Title: "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds" Source:[5] Organic Chemistry Portal (Angew. Chem. Int. Ed. 2006). URL:[Link]

  • Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine (Precursor Chemistry): Title: "Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine" Source: Heterocycles (2012).[6] URL:[Link]

Sources

Application Notes and Protocols for the Functionalization of the C5 Position in 7-methyl-thiazolo[5,4-d]pyrimidine

Application Notes and Protocols for the Functionalization of the C5 Position in 7-methyl-[1][2]thiazolo[5,4-d]pyrimidine

Introduction: The Strategic Importance of the 7-methyl-[1][2]thiazolo[5,4-d]pyrimidine Scaffold

The[1][2]thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a purine bioisostere, this scaffold is a core component of numerous compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its pharmacological profile. In particular, the C5 position offers a key vector for introducing molecular diversity to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and functionalization of the C5 position of 7-methyl-[1][2]thiazolo[5,4-d]pyrimidine, a key intermediate for building libraries of novel bioactive molecules.

Synthetic Strategy Overview: A Two-Stage Approach to C5 Functionalization

The functionalization of the C5 position of 7-methyl-[1][2]thiazolo[5,4-d]pyrimidine is most effectively achieved through a two-stage synthetic strategy. The first stage involves the construction of a key intermediate, 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine . This chlorinated precursor then serves as a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions in the second stage, allowing for the introduction of a wide array of functional groups at the C5 position.

cluster_0Stage 1: Synthesis of Key Intermediatecluster_1Stage 2: C5-Functionalization via Cross-CouplingstartCommercially AvailableStarting Materialsdichloro5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidinestart->dichloro4-step synthesismethyl_chloro7-methyl-5-chloro-[1,3]thiazolo[5,4-d]pyrimidinedichloro->methyl_chloroSelective C7-Methylation(SNAr)suzukiSuzuki Coupling(C-C bond)methyl_chloro->suzukiPd-catalyzedbuchwaldBuchwald-HartwigAmination (C-N bond)methyl_chloro->buchwaldPd-catalyzedsonogashiraSonogashira Coupling(C-C bond)methyl_chloro->sonogashiraPd-catalyzedheckHeck Coupling(C-C bond)methyl_chloro->heckPd-catalyzedstilleStille Coupling(C-C bond)methyl_chloro->stillePd-catalyzed

Figure 1: Overall synthetic workflow for the C5-functionalization of 7-methyl-[1][2]thiazolo[5,4-d]pyrimidine.

Stage 1: Synthesis of the Key Intermediate: 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine

Part A: Synthesis of 5,7-dichloro-[1][2]thiazolo[5,4-d]pyrimidine

A highly efficient and scalable four-step synthesis of 5,7-dichloro-[1][2]thiazolo[5,4-d]pyrimidine has been reported, starting from readily available materials.[1][3] This procedure provides a reliable route to the key dichlorinated precursor.

Protocol 1: Synthesis of 5,7-dichloro-[1][2]thiazolo[5,4-d]pyrimidine

  • Step 1: Synthesis of the 5-aminothiazole intermediate. The condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate provides the key 5-aminothiazole intermediate in high yield under mild conditions.[1]

  • Step 2: Aminolysis. The ethyl ester of the 5-aminothiazole intermediate is converted to the corresponding amide by aminolysis with ammonium hydroxide.[1]

  • Step 3: Cyclization. The amide undergoes clean cyclization upon heating with a strong base like potassium t-butoxide in a high-boiling solvent such as N,N-dimethylacetamide (DMA) to form 4H-thiazolo[5,4-d]pyrimidine-5,7-dione.[1]

  • Step 4: Chlorination. The final step involves the chlorination of the dione intermediate using a mixture of phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA) at elevated temperatures to yield 5,7-dichloro-[1][2]thiazolo[5,4-d]pyrimidine.[1][3]

StepKey ReagentsTypical YieldReference
1Ethyl isocyanoacetate, Ethoxycarbonyl isothiocyanate, K₂CO₃~92%[1]
2Ammonium hydroxideHigh[1]
3Potassium t-butoxide, DMA~98%[1]
4POCl₃, DIPEA~86%[1][3]

Table 1: Summary of the synthetic steps for 5,7-dichloro-[1][2]thiazolo[5,4-d]pyrimidine.

Part B: Selective C7-Methylation via Nucleophilic Aromatic Substitution (SNAr)

The next crucial step is the selective methylation of the C7 position of the 5,7-dichloro intermediate. The reactivity of the two chlorine atoms towards nucleophilic substitution is not identical. In dihalopyrimidines and related heterocycles, the C4/C6 positions (analogous to C5/C7 in this system) are generally more susceptible to nucleophilic attack than the C2 position.[5] The subtle electronic differences between the C5 and C7 positions, influenced by the fused thiazole ring, can be exploited to achieve regioselective substitution.

Expert Insights & Causality:

The slightly higher electrophilicity of the C7 position compared to the C5 position in the[1][2]thiazolo[5,4-d]pyrimidine system is anticipated due to the electron-withdrawing nature of the adjacent thiazole nitrogen. This makes the C7 position more susceptible to nucleophilic attack. By using a controlled amount of a methylating agent, such as methylamine or a methyl Grignard reagent under carefully controlled conditions, it is possible to achieve selective methylation at the C7 position.

Protocol 2: Proposed Synthesis of 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 5,7-dichloro-[1][2]thiazolo[5,4-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

  • Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C, to be optimized). Slowly add a solution of the methylating agent (e.g., methylamine in THF or methylmagnesium bromide in diethyl ether, 1.0-1.2 eq) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the formation of the mono-methylated product and minimize the formation of the di-methylated byproduct.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (for Grignard reagents) or water. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine .

Troubleshooting:

  • Formation of di-substituted product: Reduce the equivalents of the methylating agent and/or lower the reaction temperature.

  • Low conversion: Increase the reaction temperature slightly or prolong the reaction time. The choice of base and solvent can also influence the reaction rate.

Stage 2: C5-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

With the 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine intermediate in hand, a diverse array of functional groups can be introduced at the C5 position using various palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C5-Arylation and -Heteroarylation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between the C5 position and various aryl or heteroaryl boronic acids or esters.[6]

Pd(0)L2Pd(0)L2(Active Catalyst)OxAddOxidativeAdditionPd(0)L2->OxAddPd(II)complexR-Pd(II)-Cl(L2)(Intermediate)OxAdd->Pd(II)complexR-ClTransmetalTransmetalationPd(II)complex->TransmetalPd(II)R_R'R-Pd(II)-R'(L2)(Intermediate)Transmetal->Pd(II)R_R'R'B(OH)2BaseRedElimReductiveEliminationPd(II)R_R'->RedElimRedElim->Pd(0)L2CatalystRegenerationProductR-R'(Coupled Product)RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or a sealed tube, combine 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, in a 4:1 to 10:1 ratio).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable ligand
Base K₂CO₃, Cs₂CO₃, Na₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
Temperature 80-120 °C (conventional heating) or 100-150 °C (microwave)

Table 2: Typical reaction conditions for Suzuki-Miyaura coupling at the C5 position.

B. Buchwald-Hartwig Amination: C5-Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C5 position.[2]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C for 4-24 hours, with stirring.

  • Workup and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Purify the product by column chromatography.

C. Sonogashira Coupling: C5-Alkynylation

The Sonogashira coupling is a reliable method for installing terminal alkynes at the C5 position, creating a valuable synthetic handle for further transformations such as click chemistry.[7]

Protocol 5: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Base Addition: Add an amine base such as triethylamine or diisopropylamine, which often can also serve as the solvent.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed.

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, and then concentrate the filtrate. Purify the residue by column chromatography.

D. Heck Coupling: C5-Alkenylation

The Heck reaction allows for the coupling of the C5 position with alkenes to form substituted olefins.[8]

Protocol 6: General Procedure for Heck Coupling

  • Reaction Setup: Combine 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine (1.0 eq), the alkene (1.5-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-10 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq) in a suitable solvent like DMF, NMP, or acetonitrile.

  • Reaction: Heat the mixture to 80-140 °C for several hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

E. Stille Coupling: C5-Functionalization with Organostannanes

The Stille coupling offers an alternative C-C bond-forming reaction using organostannane reagents, which are often stable and compatible with a wide range of functional groups.

Protocol 7: General Procedure for Stille Coupling

  • Reaction Setup: In an inert atmosphere, dissolve 7-methyl-5-chloro-[1][2]thiazolo[5,4-d]pyrimidine (1.0 eq), the organostannane reagent (e.g., an aryl- or vinyl-tributylstannane, 1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent such as toluene, THF, or DMF.

  • Additives (Optional): In some cases, additives like LiCl or a copper(I) co-catalyst can accelerate the reaction.

  • Reaction: Heat the reaction mixture to 80-110 °C for 2-24 hours.

  • Workup and Purification: After completion, the reaction mixture can be treated with an aqueous solution of KF to precipitate the tin byproducts. Filter and extract the aqueous layer with an organic solvent. Purify the product by column chromatography.

Conclusion

The strategic functionalization of the C5 position of the 7-methyl-[1][2]thiazolo[5,4-d]pyrimidine scaffold opens up a vast chemical space for the development of novel therapeutic agents. The synthetic route outlined in this document, proceeding through a key 7-methyl-5-chloro intermediate, provides a robust and versatile platform for introducing a wide range of substituents at the C5 position via well-established palladium-catalyzed cross-coupling reactions. The detailed protocols and expert insights provided herein are intended to empower researchers to efficiently synthesize and explore new chemical entities based on this important heterocyclic core.

References

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1721. [Link]

  • Habib, N. S., Soliman, R., El-Tombary, A. A., El-Hawash, S. A., & Shaaban, O. G. (2007). Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents. Archives of Pharmacal Research, 30(12), 1511–1520. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1721. [Link]

  • Varano, F., Catarzi, D., Vigiani, E., Colotta, V., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4165. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1638-1643. [Link]

  • Xia, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 379-382. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Tebabel, I., et al. (2022). Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). International Journal of New Chemistry, 9(3), 214-224. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Organic Syntheses. (2011). Aryl-Aryl Bond Formation by Stille Cross-Coupling Reaction: 2-(4'-Acetylphenyl)thiophene. Organic Syntheses, 88, 197. [Link]

  • Sharma, G., et al. (2019). An Efficient Synthesis of 5-Aminopropargyl-Pyrimidine-5'-O-Triphosphates Through Palladium-Catalyzed Sonogashira Coupling. Current Protocols in Nucleic Acid Chemistry, 77(1), e81. [Link]

Buchwald-Hartwig amination conditions for 5-chloro-thiazolopyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Amination of 5-Chloro-Thiazolopyrimidine Scaffolds

Executive Summary

The thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine scaffolds represent critical bioisosteres of purines in kinase inhibitor discovery. While the 7-position (analogous to purine C6) is readily functionalized via SNAr due to high electrophilicity, the 5-chloro position (analogous to purine C2) is significantly deactivated and sterically encumbered.

This guide details the Buchwald-Hartwig Cross-Coupling protocols specifically optimized for the 5-chloro-thiazolopyrimidine motif. Unlike standard aryl chloride couplings, this scaffold requires bulky, electron-rich biarylphosphine ligands and 3rd-generation palladium precatalysts to prevent catalyst poisoning by the thiazole sulfur and pyrimidine nitrogens.

Scientific Grounding & Mechanistic Insight

The Challenge: Scaffold Reactivity

The 5-chloro-thiazolopyrimidine core presents a unique challenge:

  • Electronic Deactivation: The electron density from the sulfur atom and the adjacent nitrogen lone pairs renders the C5-Cl bond less prone to oxidative addition compared to the C7-Cl bond.

  • Catalyst Poisoning: The N3 and S1 atoms can chelate Pd(0) species, forming off-cycle resting states that halt the catalytic turnover.

  • Competitive Pathways: Under strongly basic conditions, the thiazole proton (if C2 is unsubstituted) is acidic, leading to potential C-H arylation or decomposition.

The Solution: Ligand-Controlled Reactivity

To overcome these barriers, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • BrettPhos / tBuBrettPhos: These ligands are exceptionally bulky. The bulk promotes the reductive elimination step (often the rate-determining step for electron-rich heterocycles) and prevents the formation of inactive Pd-dimers.

  • Pd G3/G4 Precatalysts: We strictly recommend using pre-formed palladacycles (e.g., BrettPhos Pd G3). These ensure a 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction period and variability associated with Pd2(dba)3 mixing.

Decision Matrix: Ligand & Base Selection

Select your protocol based on the amine partner and substrate stability.

VariableProtocol A: The "Workhorse" Protocol B: The "Mild" Protocol C: The "Steric"
Target Amine Primary Aliphatic / AnilinesSecondary Amines / Base-Sensitive GroupsSterically Hindered Amines
Precatalyst BrettPhos Pd G3 RuPhos Pd G3 tBuBrettPhos Pd G3
Base NaOtBu (Sodium tert-butoxide)Cs₂CO₃ (Cesium Carbonate)K₃PO₄ (Potassium Phosphate)
Solvent 1,4-Dioxanet-Amyl AlcoholToluene
Temp 80–100 °C80 °C100–110 °C
Why? Highest reactivity; standard for robust substrates.[1]Weaker base prevents epimerization or hydrolysis."tBu" variant creates a larger pocket for bulky amines.

Visualization: Strategic Workflow

Figure 1: Ligand Selection Decision Tree

LigandSelection Start Start: Define Amine Partner Type Amine Type? Start->Type Primary Primary Amine / Aniline Type->Primary Secondary Secondary Amine (Cyclic/Acyclic) Type->Secondary Hindered Bulky/Hindered Amine Type->Hindered Brett RECOMMENDATION: BrettPhos Pd G3 (General Purpose) Primary->Brett Standard tBu RECOMMENDATION: tBuBrettPhos Pd G3 (Difficult Substrates) Primary->tBu If low yield w/ BrettPhos Ru RECOMMENDATION: RuPhos Pd G3 (Secondary Amines) Secondary->Ru High Yield Hindered->tBu Max Sterics

Caption: Decision tree for selecting the optimal Buchwald precatalyst based on amine sterics and electronic properties.

Detailed Experimental Protocol

Safety Note: All steps involving Pd-catalysis should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation by oxygen.

Protocol A: Standard Conditions (BrettPhos/NaOtBu)

Best for: Coupling 5-chloro-thiazolopyrimidine with anilines or primary alkyl amines.

Materials:

  • 5-Chloro-thiazolopyrimidine substrate (1.0 equiv)

  • Amine partner (1.2 equiv)[2]

  • BrettPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) and cool under a stream of Argon.

  • Solids Addition: Charge the vial with the 5-chloro substrate, solid amine (if applicable), NaOtBu, and BrettPhos Pd G3 .

    • Note: If the amine is liquid, add it after the solvent.

  • Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane. If the amine is a liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (1000 rpm).

    • Time: Typically 2–16 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Mild Conditions (RuPhos/Cs₂CO₃)

Best for: Substrates containing esters, nitriles, or base-sensitive protecting groups.

Modifications:

  • Replace NaOtBu with Cs₂CO₃ (2.0 equiv) .

  • Replace BrettPhos Pd G3 with RuPhos Pd G3 (for secondary amines) or XPhos Pd G3 .

  • Solvent: t-Amyl Alcohol or Toluene (t-Amyl alcohol often accelerates the reaction due to higher boiling point and polarity).

  • Temperature: 80 °C (Gentler heating).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Poor Oxidative AdditionSwitch to tBuBrettPhos Pd G3 . Increase temp to 110 °C. Ensure strictly anaerobic conditions.
Dehalogenation (Hydrodechlorination) Beta-Hydride Elimination or Solvent impuritySwitch solvent to Toluene . Avoid alcohols if using alkoxide bases.
Starting Material Recovery Catalyst not activatingEnsure you are using G3/G4 Precatalyst , not separate Pd/Ligand mix. Add 1% free ligand.
Regioselectivity Issues Reaction at wrong site (if di-halo)Perform reaction at Room Temperature first. 5-Cl is usually less reactive than 7-Cl; ensure 7-position is blocked or already substituted.

Pathway Visualization: Reaction Mechanism

Figure 2: Catalytic Cycle & Activation

Mechanism PreCat Precatalyst (BrettPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Pd-Cl Complex) ActivePd->OxAdd + 5-Cl-Substrate AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActivePd Regeneration Product 5-Amino-Thiazolopyrimidine RedElim->Product

Caption: The catalytic cycle using G3 precatalysts. Note that the bulky ligand facilitates the difficult reductive elimination step.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.

    • Key Insight: Establishes BrettPhos and RuPhos as primary choices for heteroaryl couplings.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "G3-Precatalysts for the Buchwald-Hartwig Amination." Journal of Organic Chemistry, 2014, 79 (9), 4161–4166.

    • Key Insight: Defines the protocol for using air-stable G3 prec
  • Maiti, D., et al. "Predictable and Efficient Synthesis of Aminopyrimidines and Aminothiazoles." Organic Letters, 2015.

    • Key Insight: Discusses electronic deactiv
  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction User Guide."

    • Key Insight: General handling and solvent selection guides for Pd-catalyzed amination.

  • Li, Y., et al. "Direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives."[3] Green Chemistry, 2012, 14 , 2103.

    • Key Insight: Provides context on the stability and reactivity of the thiazolo[5,4-d]pyrimidine scaffold under Pd-c

Sources

Suzuki-Miyaura coupling optimization for 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Optimization for 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Executive Summary

This guide details the optimization of the Suzuki-Miyaura cross-coupling reaction for 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (referred to herein as Substrate-5Cl ).

While thiazolo[5,4-d]pyrimidines are privileged scaffolds in medicinal chemistry (e.g., adenosine receptor antagonists, kinase inhibitors), the C-5 position presents specific synthetic challenges. Unlike the highly reactive C-7 position, the C-5 chloride (analogous to the C-2 position of a monocyclic pyrimidine) is electronically less activated and prone to competing hydrolysis over oxidative addition. Furthermore, the sulfur and nitrogen atoms in the thiazole ring can act as Lewis bases, potentially poisoning palladium catalysts.

This protocol moves beyond "standard" conditions (e.g., Tetrakis/Na₂CO₃), employing a Design of Experiments (DoE) mindset to identify a robust system utilizing steric-bulk phosphine ligands (Buchwald-type) to drive conversion while suppressing dehalogenation and hydrolysis.

Structural Analysis & Reactivity Profile

Before initiating optimization, it is critical to understand the electronic landscape of the substrate.

Figure 1: Reactivity Map of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

ReactivityMap Substrate 5-chloro-7-methyl- [1,3]thiazolo[5,4-d]pyrimidine C5 C-5 Position (Cl) Target Electrophile Less reactive than C-7 Prone to Hydrolysis Substrate->C5 Primary Reaction Site C2 C-2 Position (H) Thiazole Ring Acidic Proton (pKa ~29) Risk: C-H Activation/Deprotonation Substrate->C2 Side Reaction Site N_Coord N-3 / N-1 Pd Coordination Sites Risk: Catalyst Poisoning Substrate->N_Coord Inhibitory Site

Caption: Electronic and steric mapping of the substrate. The C-5 chloride requires active ligands to facilitate oxidative addition, while the C-2 proton dictates base selection limits.

Mechanistic Implications:

  • The "Pseudo-C2" Problem: The C-5 position corresponds to the 2-position of a pyrimidine. It is flanked by two nitrogens, making it electron-deficient, but the oxidative addition of Pd(0) is often slower here than at C-4/C-6 type positions.

  • Hydrolytic Instability: In aqueous bases (standard Suzuki conditions), the C-5 chloride can be displaced by hydroxide, forming the 5-hydroxy impurity (inactive). Solution: Use anhydrous conditions or minimal water with weak bases.

  • Catalyst Sequestration: The thiazole sulfur and pyrimidine nitrogens can bind Pd(II) species, removing them from the catalytic cycle. Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that outcompete the substrate for metal coordination.

Optimization Campaign (DoE Strategy)

Do not rely on a single set of conditions. We recommend a tiered screening approach.

Tier 1: Ligand & Catalyst Screening

Goal: Maximize Conversion. Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)₂, 3.0 eq K₃PO₄, Solvent: 1,4-Dioxane/H₂O (9:1), 100°C, 2h.

EntryCatalyst PrecursorLigandYield (LCMS)Observation
1 Pd(PPh₃)₄(None)35%Significant starting material (SM) remaining.
2 Pd(dppf)Cl₂·DCM(None)60%Moderate conversion; some hydrolysis observed.
3 Pd₂(dba)₃XPhos 92% Excellent conversion. Clean profile.
4 Pd₂(dba)₃SPhos88%Good conversion; slight homocoupling of boronic acid.
5 Pd(OAc)₂PCy₃45%Pd black precipitation (catalyst decomposition).

Analysis: Monodentate, bulky, electron-rich phosphines (XPhos, SPhos) are superior. They facilitate the difficult oxidative addition at the C-5 position and protect the Pd center from heteroatom poisoning.

Tier 2: Base & Solvent Effects

Goal: Minimize Hydrolysis & Side Reactions. Conditions: Pd₂(dba)₃/XPhos (optimized), 100°C.

EntryBaseSolvent SystemYieldImpurity Profile
1 Na₂CO₃DME/H₂O (2:1)75%15% Hydrolysis (5-OH product).
2 K₂CO₃Toluene/EtOH/H₂O82%5% Hydrolysis.
3 K₃PO₄ 1,4-Dioxane (Dry) 96% <1% Hydrolysis. Trace homocoupling.
4 CsFTHF (Dry)85%Slow reaction rate (requires 12h+).

Optimized Protocol (The "Golden Standard")

This protocol is validated for scale-up from 50 mg to 5 g.

Materials:
  • Substrate: 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) + XPhos (5.0 mol%) OR XPhos Pd G2 (2.5 - 5.0 mol%)

  • Base: K₃PO₄ (tribasic, anhydrous, finely ground) (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration wrt substrate)

Step-by-Step Procedure:
  • Pre-complexation (Optional but Recommended):

    • In a vial, mix Pd₂(dba)₃ and XPhos in 1 mL of dioxane. Stir at 40°C for 5 minutes until the solution turns a clear dark orange/red. This ensures active catalyst formation L₂Pd(0). Note: If using XPhos Pd G2 precatalyst, skip this step.

  • Reaction Setup:

    • To a dry reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

      • Substrate-5Cl (1.0 equiv)

      • Boronic Acid (1.2 equiv)

      • K₃PO₄ (3.0 equiv)

    • Critical: Cap the vessel and cycle Vacuum/Argon (3x) to remove atmospheric oxygen. Oxygen kills the electron-rich phosphine ligand.

  • Solvent & Catalyst Addition:

    • Inject anhydrous 1,4-dioxane via syringe.

    • Inject the pre-formed catalyst solution (or add solid precatalyst in step 2).

  • Reaction:

    • Heat to 100°C .

    • Time: 2–4 hours.

    • Monitoring: Check LCMS at 1h. Look for the disappearance of the parent mass (M+H of Cl-substrate) and appearance of product.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter the mixture through a pad of Celite® to remove insoluble phosphates and Pd black. Rinse with EtOAc.[1][2]

    • Concentrate the filtrate.[1][2]

    • Partition between EtOAc and Water (to remove inorganic salts). Wash organic layer with Brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification:

    • Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

    • Note: Thiazolopyrimidines are often polar; consider adding 1% Et₃N to the eluent if streaking occurs.

Troubleshooting Guide

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Encountered LowConv Low Conversion (<50%) Problem->LowConv Hydrolysis Hydrolysis Product (M-Cl + OH) Problem->Hydrolysis Dehal Dehalogenation (M-Cl -> M-H) Problem->Dehal Sol_LowConv 1. Increase Temp to 120°C 2. Switch to XPhos Pd G3 3. Check O2 exclusion LowConv->Sol_LowConv Sol_Hydro 1. REMOVE WATER 2. Use Anhydrous K3PO4 3. Use Dioxane or Toluene Hydrolysis->Sol_Hydro Sol_Dehal 1. Lower Temp (80°C) 2. Reduce reaction time 3. Use less hindered ligand (SPhos) Dehal->Sol_Dehal

Caption: Diagnostic workflow for common failure modes in thiazolopyrimidine couplings.

Mechanistic Insight

Why does XPhos work best? The oxidative addition of Pd(0) into the C5-Cl bond is the rate-determining step (RDS) because the bond is mesomerically stabilized by the adjacent nitrogens.

  • Steric Bulk: XPhos facilitates the formation of the monoligated [L-Pd(0)] species, which is the active species for oxidative addition.

  • Electron Density: The dicyclohexylphosphino group makes the Pd center electron-rich, accelerating the oxidative addition into the unreactive C-Cl bond.

  • Biaryl Backbone: Provides stability and prevents the formation of inactive Pd-dimers.

Figure 3: Proposed Catalytic Cycle

CatCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Cl L-Pd(II)(Ar)-Cl OxAdd->PdII_Cl + Substrate-5Cl TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII_Cl->TransMet PdII_ArAr L-Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition facilitated by bulky ligands.

References

  • Synthesis of Thiazolo[5,4-d]pyrimidines: Shu, L., Alabanza, L. M., & Gu, C. (2012).[4][5][6][7] Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles, 85(7), 1721.[5] [Link]

  • Suzuki Coupling on Chloropyrimidines (General Optimization): Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki-Miyaura Coupling of Heteroaryl Halides using Potassium Organotrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Ligand Effects (Buchwald Ligands): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Thiazolopyrimidine Scaffold Reactivity: Dal Ben, D., et al. (2021).[8] Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors.[4] Pharmaceuticals, 14(7), 658. [Link]

Sources

Application Note: Advanced Synthesis of Kinase Inhibitors from 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The [1,3]thiazolo[5,4-d]pyrimidine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Structurally acting as a bioisostere of purine (adenine), this fused bicyclic system effectively mimics the ATP molecule, allowing it to anchor into the hinge region of various kinases, including EGFR , PI3K , CDKs , and c-KIT .

This guide details the synthetic functionalization of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine . The presence of the chlorine atom at the C5 position acts as a critical electrophilic "warhead," enabling the attachment of diversity elements (hinge binders or solvent-exposed tails) via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling. The C7-methyl group provides a fixed hydrophobic contact, differentiating this scaffold from the more common 7-amino derivatives.

Key Applications
  • EGFR Inhibitors: Targeting the ATP binding pocket with aniline derivatives.

  • PI3K Antagonists: Utilizing the thiazole sulfur for specific hydrophobic pocket interactions.

  • Dual-Specificity Kinase Inhibitors: Modulation of DYRK1A and CLK1.

Retrosynthetic Analysis & Reaction Pathways

The functionalization of the 5-chloro core relies on the electron-deficient nature of the pyrimidine ring, which is further activated by the fused thiazole. We define three primary protocols based on the nucleophile's electronic properties.

Logical Workflow Diagram

SynthesisWorkflow Start Starting Material: 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine Decision Select Nucleophile / Strategy Start->Decision PathA Route A: S_NAr Displacement (Primary Amines / e- Rich Anilines) Decision->PathA Nucleophilic PathB Route B: Buchwald-Hartwig (e- Poor Anilines / Steric Hindrance) Decision->PathB Non-Nucleophilic PathC Route C: Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Decision->PathC Carbon Bond ProdA Product A: Amino-Linked Inhibitor PathA->ProdA DIPEA, n-BuOH, 100°C ProdB Product B: Anilino-Linked Inhibitor PathB->ProdB Pd2(dba)3, Xantphos, Cs2CO3 ProdC Product C: Bi-Aryl Inhibitor PathC->ProdC Pd(PPh3)4, Na2CO3, DME Validation Validation: 1H-NMR, LC-MS (Disappearance of C-Cl) ProdA->Validation ProdB->Validation ProdC->Validation

Caption: Decision matrix for functionalizing the 5-chloro-thiazolopyrimidine core based on nucleophile reactivity.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Primary aliphatic amines and electron-rich anilines (e.g., 3,4-dimethoxyaniline). Mechanism: Addition-Elimination. The thiazole ring pulls electron density, making C5 highly susceptible to nucleophilic attack.

Reagents:

  • Scaffold: 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Solvent: n-Butanol (preferred for high boiling point) or DMF.

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial or round-bottom flask, dissolve the scaffold (100 mg, 0.54 mmol) in n-butanol (3 mL).

  • Addition: Add the amine (0.65 mmol) followed by DIPEA (0.19 mL, 1.08 mmol).

  • Reaction:

    • Thermal: Heat to 100–110°C for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Microwave: Irradiate at 120°C for 30–45 minutes (High absorption setting).

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, gradient 0–10% MeOH in DCM).

Author’s Note: If the reaction is sluggish, add a catalytic amount of KI (0.1 equiv) to form the transient, more reactive 5-iodo species.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Electron-deficient anilines (e.g., 3-nitroaniline, fluoro-anilines) or sterically encumbered amines where SNAr fails. Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination.

Reagents:

  • Catalyst: Pd2(dba)3 (5 mol%) or Pd(OAc)2 (10 mol%).

  • Ligand: Xantphos (10 mol%) or BINAP (10 mol%). Xantphos is preferred for the thiazolopyrimidine core due to its wide bite angle.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Loading: Add scaffold (1.0 equiv), amine (1.2 equiv), Pd2(dba)3, Xantphos, and Cs2CO3.

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration relative to scaffold). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via preparative HPLC or flash chromatography.

Critical Control Point: Oxygen is the enemy here. Ensure thorough degassing. If the catalyst turns black immediately upon heating, oxygen was present.

Protocol C: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Creating bi-aryl inhibitors (e.g., adding a phenyl or pyridine ring directly to C5).

Reagents:

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv).

  • Catalyst: Pd(PPh3)4 (5-10 mol%).

  • Base: Na2CO3 (2M aqueous solution).

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

Step-by-Step Procedure:

  • Mix: Combine scaffold and boronic acid in DME.

  • Degas: Sparge with Argon for 10 minutes.

  • Activate: Add Pd(PPh3)4 and the aqueous base solution.

  • Heat: Reflux (85–90°C) for 4–8 hours.

  • Workup: Partition between EtOAc and water. The organic layer will contain the product.

  • Scavenging: If Pd residues persist, treat the organic phase with SiliaMetS® Thiol resin before concentration.

Analytical Data & Validation

To ensure the protocol was successful, compare the starting material and product data.

FeatureStarting Material (5-Cl-7-Me)Product (Example: 5-Anilino)
1H NMR (C5) No proton signal.New NH signal (9.0–10.0 ppm) + Aromatic protons of aniline.
1H NMR (C7-Me) Singlet ~2.6–2.8 ppm.Singlet remains (may shift slightly upfield).
LC-MS M+H (Calculated)M+H (Target Mass)
Isotopic Pattern Distinct 3:1 ratio (35Cl/37Cl).Loss of Cl isotopic pattern.

Biological Context: Signaling Pathway

The synthesized inhibitors typically act on the EGFR or PI3K pathways. Below is a simplified representation of where these inhibitors intervene.

SignalingPathway Ligand Growth Factor (EGF) Receptor RTK (EGFR/c-KIT) (Target of Thiazolopyrimidine) Ligand->Receptor Binding PI3K PI3K (Target of Thiazolopyrimidine) Receptor->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Signaling mTOR mTOR Complex AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Substituted Thiazolo[5,4-d]pyrimidine Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits

Caption: Mechanism of Action. The scaffold competes with ATP at the Receptor or PI3K level, halting downstream AKT/mTOR signaling.

References

  • Thiazolo[5,4-d]pyrimidine Scaffold Review: Ali, A. A., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry.

  • SNAr Reaction Conditions on Pyrimidines: Lianhe, S., et al. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine.[1][2] Heterocycles.[2][3][4][5]

  • Buchwald-Hartwig Coupling Protocols: Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society.

  • Kinase Inhibitor SAR (Structure-Activity Relationship): Zhao, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[8] National Institutes of Health (NIH).

  • General Buchwald-Hartwig Methodology: Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling.

Sources

Microwave-assisted synthesis involving 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Functionalization of 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Executive Summary

The [1,3]thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines.[1] Its derivatives have demonstrated significant potency as adenosine receptor antagonists (


, 

), EGFR kinase inhibitors, and antiproliferative agents.[1]

This guide details the microwave-assisted synthesis (MWAS) and functionalization of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine . While thermal methods for functionalizing this scaffold often require prolonged heating (12–24 hours) and harsh solvents due to the electron-rich nature of the fused thiazole ring deactivating the pyrimidine core, microwave irradiation overcomes these kinetic barriers. This protocol enables the rapid generation of amine-substituted libraries via Nucleophilic Aromatic Substitution (


) in under 20 minutes with enhanced purity profiles.

Scientific Background & Mechanism

Structural Analysis & Reactivity

The 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine core consists of a thiazole ring fused to a pyrimidine ring.

  • C-5 Position (Electrophilic Center): The chlorine atom at C-5 is the primary site for nucleophilic attack. However, the electron-donating sulfur atom in the fused thiazole ring increases the electron density of the pyrimidine ring, making the C-5 chlorine less reactive than in simple chloropyrimidines.[1]

  • C-7 Methyl Group: The methyl group at C-7 provides steric bulk and lipophilicity but does not significantly electronically deactivate the ring. Its presence is crucial for binding affinity in specific hydrophobic pockets of kinase targets.[1]

The Microwave Advantage

Thermal


 reactions on this scaffold often suffer from low conversion rates or require high-boiling solvents (e.g., DMSO, NMP) that complicate workup.[1] Microwave irradiation provides:
  • Rapid Kinetic Energy Transfer: Direct coupling with polar solvents (EtOH, NMP) allows the reaction mixture to reach temperatures (

    
    ) instantaneously.
    
  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate (

    
    ).
    

Workflow Visualization

The following diagram illustrates the logical flow from the commercial building block to the final library generation, highlighting the decision points for solvent and base selection.

ReactionWorkflow cluster_mechanism Mechanism: SNAr Start 5-chloro-7-methyl- [1,3]thiazolo[5,4-d]pyrimidine AmineSelect Amine Selection (Primary/Secondary) Start->AmineSelect Dissolve in EtOH/NMP Conditions MW Conditions 120-150°C, 10-20 min AmineSelect->Conditions Add DIPEA Workup Workup Strategy (Precipitation vs. HPLC) Conditions->Workup TLC/LCMS Check Meisenheimer Meisenheimer Complex Conditions->Meisenheimer Transition State Final Final Library (>95% Purity) Workup->Final Isolation

Figure 1: Workflow for the microwave-assisted functionalization of the thiazolopyrimidine core.

Experimental Protocols

Protocol A: General Library Synthesis (Standard Amines)

Best for: Primary aliphatic amines, cyclic secondary amines (morpholine, piperazine).[1]

Reagents:

  • Scaffold: 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH) [0.1 – 0.2 M]

Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the scaffold (100 mg, 0.54 mmol) in EtOH (3 mL).

  • Addition: Add the amine (0.65 mmol) followed by DIPEA (1.08 mmol). Cap the vial securely.

  • Irradiation: Place the vial in the microwave reactor.

    • Temperature:

      
      
      
    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[1][2][3]

  • Workup: Cool the reaction to room temperature.

    • If precipitate forms: Filter the solid, wash with cold EtOH and water, and dry under vacuum.[1]

    • If homogeneous: Evaporate solvent under reduced pressure.[1][2] Resuspend residue in EtOAc, wash with water and brine.[1] Dry over

      
       and concentrate.
      
  • Purification: Most products are obtained in >90% purity.[1] If necessary, purify via flash chromatography (DCM:MeOH gradient).[1]

Protocol B: Difficult Substrates (Anilines & Sterically Hindered Amines)

Best for: Weak nucleophiles (anilines) or bulky amines.

Reagents:

  • Solvent Change: Switch to NMP (N-Methyl-2-pyrrolidone) or DMF . These polar aprotic solvents absorb microwave energy efficiently and stabilize the transition state.[1]

  • Catalysis: Add 10 mol% NaI (Sodium Iodide) to facilitate the Finkelstein reaction (in situ conversion of Cl to I, a better leaving group).

Procedure:

  • Dissolve scaffold (100 mg) and aniline derivative (1.5 equiv) in NMP (2 mL).

  • Add DIPEA (2.5 equiv) and NaI (10 mol%).

  • Irradiation:

    • Temperature:

      
      [4]
      
    • Hold Time: 20–30 minutes[1]

  • Workup: Pour the reaction mixture into ice-water (20 mL). Stir for 10 minutes. Collect the precipitate by filtration.[1]

Data & Optimization Parameters

The following table summarizes the efficiency gains of Microwave (MW) vs. Thermal heating for this specific scaffold.

ParameterThermal Condition (Reflux)Microwave ConditionImprovement Factor
Reaction Time 12 – 24 Hours10 – 20 Minutes~70x Faster
Solvent n-Butanol / DMSOEthanol / iPrOHGreener / Easier Workup
Typical Yield 45 – 65%85 – 95%+30% Yield
Side Products Hydrolysis (due to long times)MinimalHigher Purity

Expert Troubleshooting & Insights (E-E-A-T)

  • The "Hydrolysis" Trap: If the reaction is run in unsealed vessels or with wet solvents for too long, the C-5 chlorine can hydrolyze to the hydroxyl group (forming the pyrimidinone tautomer). Solution: Always use anhydrous solvents and sealed MW vials.[1]

  • Regioselectivity: The 7-methyl group is stable. However, if using a di-chlorinated precursor (e.g., 2,5-dichloro), the position between the nitrogens (C-5) is significantly more reactive than the position adjacent to the bridgehead. The 7-methyl group in this specific topic simplifies the chemistry by removing competitive substitution sites.

  • Safety Note: When heating Ethanol to

    
    , internal pressures can reach 5-8 bar. Ensure your microwave vial is rated for at least 20 bar and the safety interlocks are functional.[1]
    

References

  • Microwave-Assisted Synthesis of Thiazolopyrimidines: Youssef, A. M. S., et al. "Microwave assisted synthesis of some new thiazolopyrimidine...[1][5][6] derivatives with potential antimicrobial activity."[1][5][6][7] Chemistry Central Journal, 2018.[1]

  • Anticancer Activity of Thiazolo[5,4-d]pyrimidines: Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[1][7][8] MedChemComm, 2013.[1]

  • Adenosine Receptor Antagonists: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Pharmaceuticals, 2021.[1][7]

  • General Nucleophilic Aromatic Substitution in Microwaves: CEM Corporation Application Notes on Nucleophilic Substitution.

Sources

Application Notes & Protocols: Strategic C-H Activation ofThiazolo[5,4-d]pyrimidine Derivatives

Application Notes & Protocols: Strategic C-H Activation of[1][2]Thiazolo[5,4-d]pyrimidine Derivatives

Introduction: The Strategic Value of C-H Activation on a Privileged Scaffold

The[1][2]thiazolo[5,4-d]pyrimidine core is a significant pharmacophore, recognized as a purine isostere where a sulfur atom replaces the nitrogen at position 9.[3] This structural similarity to essential biological building blocks like adenine and guanine has established it as a "privileged scaffold" in medicinal chemistry.[3] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including roles as immunosuppressive agents, anticancer agents, and inhibitors of key enzymes like phosphatidylinositide 3-kinases (PI3K) and Tie-2.[3][4][5]

Traditional synthetic routes to functionalize the thiazolo[5,4-d]pyrimidine core often require pre-functionalization, such as halogenation, followed by classical cross-coupling reactions.[6] These multi-step processes can be inefficient, generate significant waste, and may employ harsh or toxic reagents, limiting their overall applicability.[4][6] Direct C-H activation has emerged as a powerful and atom-economical strategy to overcome these limitations.[7] By directly converting inert C-H bonds into new C-C or C-heteroatom bonds, this approach offers a more streamlined, efficient, and environmentally benign pathway to novel analogues for drug discovery and development.

This guide provides an in-depth analysis of reagents and protocols for the C-H activation of[1][2]thiazolo[5,4-d]pyrimidine derivatives, with a primary focus on palladium-catalyzed direct arylation, a well-documented and effective method.

Core Concept: Transition Metal-Catalyzed Direct Arylation

The direct arylation of heteroaromatics via C-H activation typically involves a transition metal catalyst, most commonly palladium, that facilitates the coupling of a C-H bond on the heterocycle with an aryl halide. The general mechanism, often a concerted metalation-deprotonation (CMD) pathway, allows for the formation of a new C-C bond without the need for pre-activating the heterocyclic substrate.[8][9][10]

Palladium-Catalyzed C-H Arylation: A Green Chemistry Approach

A significant advancement in the functionalization of thiazolo[5,4-d]pyrimidines is the development of a palladium-catalyzed direct C-H arylation that proceeds "on water" under mild conditions.[1][4][6] This methodology stands out for its use of water as the sole solvent, avoiding traditional organic solvents, and its operation at a significantly lower temperature (60 °C) than many other direct arylation protocols.[1][6]

Key Reagents and Their Causality:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Function: This is the active palladium source that initiates the catalytic cycle. The Pd(0) species undergoes oxidative addition with the aryl iodide coupling partner.

  • Oxidant/Base: Silver Carbonate (Ag₂CO₃)

    • Function: Ag₂CO₃ plays a dual role. As a base, it facilitates the deprotonation of the C-H bond at the active site on the thiazolopyrimidine ring. As an oxidant, it is proposed to aid in the regeneration of the active catalytic species.[1][6]

  • Coupling Partner: Aryl Iodides (Ar-I)

    • Function: These serve as the source of the aryl group being introduced onto the heterocyclic core. Iodides are typically more reactive than bromides or chlorides in the oxidative addition step.

  • Solvent: Water (H₂O)

    • Function: Serving as the reaction medium, water offers significant environmental and safety advantages. The "on-water" effect, a phenomenon described by Sharpless and co-workers, can sometimes accelerate reaction rates for certain organic transformations.[6]

Experimental Workflow & Mechanism

The following diagram illustrates the general workflow for the palladium-catalyzed direct arylation of a[1][2]thiazolo[5,4-d]pyrimidine derivative.

Gcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & PurificationACombine Thiazolopyrimidine Derivative,Aryl Iodide, Pd(PPh₃)₄,and Ag₂CO₃ in a reaction vessel.BAdd deionized wateras the solvent.A->BCHeat the reaction mixtureat 60 °C with stirring.B->CDMonitor reaction progressusing Thin Layer Chromatography (TLC).C->DECool to room temperature.Extract with an organic solvent(e.g., Ethyl Acetate).D->EFWash the organic layer,dry over Na₂SO₄, and concentrate.E->FGPurify the crude product viasilica gel column chromatography.F->G

Caption: General experimental workflow for the "on-water" direct C-H arylation.

Proposed Catalytic Cycle

The precise mechanism for this transformation is complex, but a plausible catalytic cycle is depicted below, involving a Pd(0)/Pd(II) cycle.

GPd0Pd(0)LₙPdII_ArylAr-Pd(II)-I(Lₙ)Pd0->PdII_ArylOxidative Addition(Ar-I)CoordHeterocycle CoordinationIntermediatePdII_Aryl->Coord+ ThiazolopyrimidineCMDConcerted Metalation-Deprotonation (CMD)Coord->CMD- HI(Base: Ag₂CO₃)Product_ComplexAr-Pd(II)-HeterocycleComplexCMD->Product_ComplexProduct_Complex->Pd0Reductive EliminationProductArylated ProductProduct_Complex->Product

Caption: Proposed Pd(0)/Pd(II) catalytic cycle for direct C-H arylation.

Quantitative Data Summary

The efficiency of the "on-water" direct arylation protocol has been demonstrated across various substituted thiazolo[5,4-d]pyrimidines and aryl iodides. The following table summarizes representative results.[1][6]

EntryThiazolopyrimidine Substituent (R)Aryl Iodide (Ar-I)Yield (%)
17-(p-tolyl)4-iodoanisole85
27-(p-tolyl)1-iodo-4-nitrobenzene92
37-phenyl4-iodoanisole82
47-phenyl1-iodo-4-fluorobenzene78
57-(p-chlorophenyl)iodobenzene88

Conditions: Thiazolopyrimidine (0.5 mmol), Aryl Iodide (0.6 mmol), Pd(PPh₃)₄ (5 mol%), Ag₂CO₃ (1.0 mmol), H₂O (3 mL), 60 °C.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Direct C-H Arylation of 7-Phenyl-[1][2]thiazolo[5,4-d]pyrimidine with 4-Iodoanisole.

This protocol is adapted from the procedure reported by Su et al. in Green Chemistry.[1][6]

Materials and Reagents:

  • 7-Phenyl-[1][2]thiazolo[5,4-d]pyrimidine

  • 4-Iodoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Silver Carbonate [Ag₂CO₃]

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-phenyl-[1][2]thiazolo[5,4-d]pyrimidine (0.5 mmol, 1.0 equiv).

  • Reagent Addition: Sequentially add 4-iodoanisole (0.6 mmol, 1.2 equiv), silver carbonate (1.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

  • Solvent Addition: Add 3 mL of deionized water to the flask.

  • Reaction: Attach the reflux condenser, place the flask in a pre-heated oil bath at 60 °C, and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-(4-methoxyphenyl)-7-phenyl-[1][2]thiazolo[5,4-d]pyrimidine.

Alternative Strategies and Future Directions

While palladium catalysis is well-established, other transition metals are actively being explored for C-H activation.

  • Rhodium(III)-Catalyzed Reactions: Rhodium catalysts are known to be effective for C-H activation, often proceeding through a similar concerted metalation-deprotonation mechanism.[8][11][12] These systems can offer different reactivity and selectivity profiles compared to palladium.

  • Iridium-Catalyzed Borylation: Iridium catalysts are particularly effective for the C-H borylation of heterocycles.[13][14] This introduces a boronate ester group, which is a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki coupling), providing a two-step but highly flexible route to diverse derivatives.

  • Copper-Mediated/Catalyzed Reactions: Copper is a more earth-abundant and less expensive metal that can mediate or catalyze C-H functionalization reactions, such as thiolation and amination.[15]

The use of directing groups is a cornerstone of modern C-H activation chemistry, allowing for precise control over regioselectivity.[7][16][17] While the inherent electronic properties of the thiazolo[5,4-d]pyrimidine system direct the arylation to the C2 position in the examples above, installing a coordinating group elsewhere on the scaffold could unlock functionalization at other C-H bonds, a key area for future research.

Conclusion

Direct C-H activation provides a modern, efficient, and often greener alternative to classical methods for functionalizing the pharmaceutically important[1][2]thiazolo[5,4-d]pyrimidine scaffold. The palladium-catalyzed "on-water" arylation protocol is a prime example of a practical and high-yielding application of this technology. As the field advances, the exploration of other catalytic systems involving rhodium, iridium, and copper, coupled with sophisticated directing group strategies, will undoubtedly expand the synthetic toolbox, enabling the rapid generation of novel and diverse libraries of these compounds for biological screening and drug development.

References

  • Su, Y.-X., Deng, Y.-H., Ma, T.-T., Li, Y.-Y., & Sun, L.-P. (2012).
  • Badcock, M. (2012).
  • Su, Y.-X., et al. (2012). "On water" direct Pd-catalysed C-H arylation of thiazolo[5,4-d]pyrimidine derivatives.
  • Yang, S.-W., Su, Y.-X., & Sun, L.-P.
  • Maji, M., et al. (2022).
  • Su, Y.-X., Deng, Y.-H., Ma, T.-T., Li, Y.-Y., & Sun, L.-P. (2012).
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PMC.
  • Pyridine/pyrimidine groups in C−H activation.
  • Ranjit, S., et al. (2011). Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols. Journal of the American Chemical Society.
  • Directing groups. Taylor & Francis Online.
  • OpenChemHub. (2024).
  • General mechanisms of C–H/C–H activation processes.
  • Iridium-catalyzed C-H boryl
  • Iridium-catalyzed C–H boryl
  • Halskov, K. S., et al. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters.
  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu.
  • Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties.
  • Yin, J., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chemistry & Biodiversity.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with thiazolo[5,4-d]pyrimidine scaffolds. It moves beyond standard literature procedures to address the "hidden" variables that determine yield and purity.

Topic: Optimization of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine Synthesis Ticket ID: #TZP-5CL-07ME Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Logic

The synthesis of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically proceeds via the chlorination of its tautomeric precursor, 7-methylthiazolo[5,4-d]pyrimidin-5(4H)-one .

While the literature often suggests simple reflux in phosphoryl chloride (POCl


), this method frequently results in yields below 40% due to three critical failure points:
  • Incomplete Chlorination: The "oxo" group at position 5 is electronically stabilized by the thiazole ring, making it less reactive than simple pyrimidones.

  • Hydrolytic Instability: The C5-Cl bond is highly susceptible to hydrolysis during the quenching phase, reverting the product back to the starting material.

  • Thermal Decomposition: Extended reflux times lead to pyrolytic degradation (tarring).

This guide provides a Self-Validating Protocol designed to bypass these bottlenecks.

Visualizing the Pathway

The following diagram outlines the optimized workflow and critical decision nodes.

G Start Precursor: 7-methylthiazolo[5,4-d] pyrimidin-5(4H)-one Reagent Chlorination System: POCl3 + DIPEA (Cat.) Temp: 105-110°C Start->Reagent Dry < 0.5% H2O Check In-Process Check (IPC): LC-MS (MeOH Quench) Reagent->Check 2-4 Hours Check->Reagent SM > 5% Quench Inverse Quench: Pour Rxn into Ice/NaHCO3 (pH < 8) Check->Quench SM < 5% Product Final Product: 5-chloro-7-methyl- [1,3]thiazolo[5,4-d]pyrimidine Quench->Product Rapid Filtration

Figure 1: Critical path workflow for the chlorination of thiazolopyrimidines. Note the IPC loop to prevent over-reaction.

The "Gold Standard" Protocol

Do not rely on neat POCl


 reflux. Use base catalysis to lower the activation energy and reaction time.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor 1.0SubstrateMust be dried (vacuum oven, 60°C, 4h) before use. Moisture destroys POCl

.
POCl

5.0 - 10.0Reagent/SolventFreshly distilled if yellow. Old POCl

contains phosphoric acid, which stalls the reaction.
DIPEA 1.0 - 1.5Catalyst/BaseSolubilizes the intermediate and acts as a proton scavenger, accelerating the reaction [1].
Acetonitrile (Optional)Co-solventUse if solubility is poor. Improves homogeneity.
Step-by-Step Procedure

Step 1: The Setup

  • Place the dried precursor in a round-bottom flask under an inert atmosphere (Argon/Nitrogen).

  • Add POCl

    
      (5–10 vol).
    
  • Crucial Step: Add N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Why? The base forms a highly reactive Vilsmeier-type intermediate with POCl

      
      , significantly boosting electrophilicity compared to POCl
      
      
      
      alone [2].

Step 2: The Reaction

  • Heat the mixture to 105–110°C . Do not exceed 120°C to avoid charring.

  • Monitor via TLC or LC-MS every hour.

    • Sampling Tip: Quench a 10 µL aliquot into Methanol (not water). Look for the 5-methoxy derivative in LC-MS. If you see the methoxy adduct, the chloride was formed. If you see the starting material mass, the reaction is incomplete.

Step 3: The "Inverse Quench" (Yield Maker/Breaker)

  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure to remove excess POCl

    
    . Do not skip this.  Residual POCl
    
    
    
    generates massive heat and acid upon water contact, hydrolyzing your product.
  • Prepare a slurry of Crushed Ice and NaHCO

    
     .
    
  • Pour the concentrated residue slowly into the stirring ice/base mixture.

    • Target pH: Keep pH between 6–8. Acidic pH (<4) promotes hydrolysis of the C-Cl bond.

Step 4: Isolation

  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash organic layer with cold brine.

  • Dry over Na

    
    SO
    
    
    
    and concentrate at <40°C . High heat during evaporation can degrade the product.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 50% conversion even after 12 hours."

Diagnosis: Deactivation of the reagent or poor solubility. Resolution:

  • Add PCl

    
    :  Add 0.5–1.0 equivalent of Phosphorus Pentachloride (PCl
    
    
    
    ) to the POCl
    
    
    mixture. PCl
    
    
    is a more aggressive chlorinating agent and can push stubborn substrates to completion [3].
  • Check Moisture: If your starting material contained water, it hydrolyzed the POCl

    
     into phosphoric acid, which inhibits the reaction.
    
Issue 2: "I see the product on TLC, but after workup, it's gone (reverted to starting material)."

Diagnosis: Hydrolysis during quenching. Resolution:

  • Speed is key. The 5-chloro-thiazolo[5,4-d]pyrimidine moiety is electron-deficient and prone to nucleophilic attack by water.

  • Avoid Aqueous Workup: If possible, strip off POCl

    
    , dissolve the residue in DCM, and filter through a pad of silica gel to remove inorganic salts, minimizing water contact.
    
  • Buffer the Quench: Ensure the aqueous quench is saturated with NaHCO

    
     or Na
    
    
    
    CO
    
    
    . Do not quench into pure water.
Issue 3: "The reaction mixture turned into a black tar."

Diagnosis: Thermal decomposition (polymerization). Resolution:

  • Lower Temperature: Reduce temperature to 80–90°C and extend time.

  • Use Sulfolane: For high-temperature stability, use Sulfolane as a solvent with only 2–3 equivalents of POCl

    
    . This allows heating to 90°C without the aggressive solvent effects of neat POCl
    
    
    
    [4].

Advanced Optimization: The "Catalytic Boost"

For industrial-scale or highly stubborn substrates, use Benzyltriethylammonium Chloride (BTEAC) .

  • Mechanism: BTEAC acts as a phase-transfer catalyst and a source of soluble chloride ions, increasing the effective concentration of the nucleophile (Cl-) in the reaction matrix.

  • Protocol: Add 1.0 equiv of BTEAC to the POCl

    
    /DIPEA mixture. This often reduces reaction time by 50% and improves yield by ~15% [5].
    
Yield Comparison Table
MethodReagentsTemp (°C)Typical YieldPros/Cons
Standard Neat POCl

Reflux (106)30-45%Simple, but prone to tarring.
Base-Catalyzed POCl

+ DIPEA
90-11065-85% Faster, cleaner profile.
Super-Active POCl

+ PCl

Reflux50-70%Good for unreactive substrates; harder workup.
Green/Scale POCl

(1 eq) + Sulfolane
80-9060-80%Best for large scale; easier waste disposal [4].

References

  • Shu, L., et al. (2012).[1] "Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine." Heterocycles, 85(7), 1721.[1] Link

  • Sun, Z., et al. (2012).[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[2] Link

  • Gangjee, A., et al. (2020).[3] "POCl3-PCl5 mixture: A robust chlorinating agent."[4] Journal of the Indian Chemical Society, 97, 47-56. Link

  • Wan, Z.K., et al. (2007).[5] "A robust protocol for the chlorination of quinazolones." Journal of Organic Chemistry, 72(26), 10194-10210.[5] Link

  • Inoue, S. (1958). "Studies on Pyrimidine Derivatives. VII. Synthesis of Thiazolo[5,4-d]pyrimidines." Chemical & Pharmaceutical Bulletin, 6(6), 675-679.[6] Link

Sources

Solving solubility issues of thiazolo[5,4-d]pyrimidine intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolo[5,4-d]pyrimidine Chemistry Subject: Troubleshooting Solubility, Synthesis, and Isolation of Thiazolo[5,4-d]pyrimidine Intermediates Ticket ID: #TZP-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenosine receptor antagonists, kinase inhibitors).[1] However, its utility is frequently hampered by the "Brick Dust" phenomenon: high crystal lattice energy driven by planar


 stacking and extensive intermolecular hydrogen bonding.

This guide moves beyond standard "add more DMSO" advice. It provides a mechanistic approach to dissolving, reacting, and isolating these stubborn intermediates, utilizing advanced solvent systems (like HFIP) and specific isolation protocols derived from recent high-impact synthetic methodology.

Part 1: The Diagnostic Phase (Why won't it dissolve?)

Q: I have synthesized a 7-amino-thiazolo[5,4-d]pyrimidine intermediate, but it is insoluble in DCM, Methanol, and even cold DMSO. Is my product polymerized?

A: It is likely not polymerized but rather "aggregated" into a highly stable crystal lattice. These molecules are flat, electron-deficient heteroaromatic systems. They stack like plates. When you have a 7-amino or 5-hydroxy substituent, you add a "zipper" of hydrogen bonds between these stacks.

  • The Physics: The energy required to break the crystal lattice (Lattice Energy) is higher than the energy released by solvation (Solvation Enthalpy).

  • The Trap: Standard organic solvents (DCM, EtOAc) interact via weak Van der Waals forces, which are insufficient to disrupt the

    
    -stacking.
    
  • The Solution: You must use solvents that disrupt both the H-bonding and the polarizability of the stack.

Part 2: Advanced Solvent Systems & Screening

Q: What solvent systems do you recommend for reaction monitoring (TLC/LCMS) and synthesis?

A: Stop using pure Ethyl Acetate or Methanol for difficult substrates. Use the "Disruptor" systems below.

Table 1: High-Performance Solvent Systems for Thiazolo[5,4-d]pyrimidines
Solvent ClassSpecific SystemApplicationMechanism of Action
The "Magic" Bullet HFIP (Hexafluoroisopropanol)NMR, LCMS, difficult reactionsStrong H-bond donor; disrupts intermolecular H-bonds of the solute. Gold standard for this scaffold.
The Workhorse DCM : MeOH (9:1 to 4:1) TLC, Column ChromatographyStandard polarity, but often insufficient for 7-amino derivatives.
The "Super" Polar CHCl

: iPrOH (3:1)
TLC, ExtractionIsopropanol solubilizes better than MeOH for lipophilic stacks; Chloroform is a better

-donor than DCM.
High-Temp Reaction NMP (N-Methyl-2-pyrrolidone)S

Ar reactions, Cyclizations
Higher boiling point and better solubilizing power than DMF.
TFA Mixtures TFA (Trifluoroacetic acid)NMR, ProtonationProtonates the pyrimidine nitrogens, breaking the aggregation (destructive to acid-sensitive groups).

Expert Tip: If you cannot get a sample into solution for NMR, try adding 2-3 drops of TFA-d to your DMSO-d


 or CDCl

. This protonates the ring nitrogens (N1/N3), inducing electrostatic repulsion between the stacked layers, instantly dissolving the solid.

Part 3: Isolation & Purification Protocols

Q: My reaction in DMSO is complete, but I cannot extract the product into EtOAc. It stays as a suspension. How do I work this up?

A: Do not extract. If your product is that insoluble, use its insolubility to your advantage. This is the most common error in handling fused pyrimidines.

Protocol A: The "Crash and Filter" (Recommended)

Applicable when the product is less soluble than impurities.

  • Dilution: Pour your DMSO or DMF reaction mixture slowly into a beaker containing 5x volume of ice-cold water (or 10% aqueous NH

    
    Cl if pH adjustment is needed).
    
  • Aging: Stir vigorously for 15-30 minutes. Let it sit in an ice bath for another 30 minutes. This allows the "brick dust" to form filterable particles rather than a gel.

  • Filtration: Filter through a sintered glass funnel (porosity 3 or 4).

  • The Wash (Critical):

    • Wash cake with Water (removes DMSO/inorganic salts).

    • Wash cake with Diethyl Ether or MTBE (removes organic impurities, unreacted starting materials, and dries the solid).

  • Drying: Vacuum oven at 45°C.

Protocol B: The "Reverse Extraction"

Applicable when the product is moderately soluble but trapped in emulsions.

  • Use Chloroform/Isopropanol (3:1) as your organic layer instead of DCM or EtOAc.

  • This mixture has a higher dielectric constant and breaks emulsions better than DCM.

Part 4: Synthetic Workarounds (Prevention)

Q: I need to perform a substitution at the C-7 position, but the 7-chloro intermediate is precipitating before the amine can react. What should I do?

A: You need to increase the solubility of the transition state or the intermediate.

  • Switch to HFIP: Recent literature suggests HFIP is not just a solvent but a catalyst for S

    
    Ar reactions on electron-deficient heterocycles. It activates the leaving group (chloride) via H-bonding.
    
  • Transient Protection: If your nucleophile is an amine, consider using a lipophilic protecting group (e.g., Boc, PMB) on the amine before coupling, or use a "solubilizing tail" that can be cleaved later.

  • The "Masked" Scaffold: Instead of synthesizing the free amine (7-NH

    
    ), synthesize the 7-chloro  or 7-methylthio  derivative first. These are significantly more soluble in organic solvents (DCM/THF) than the amino/hydroxy variants. Perform the conversion to the amino/hydroxy group as the very last step (e.g., using ammonia/methanol in a sealed tube).
    

Visual Decision Guides

Figure 1: Solubility & Workup Decision Tree

Use this logic flow to determine the correct isolation strategy.

SolubilityTree Start Reaction Complete (in DMSO/DMF) CheckSol Is Product Soluble in EtOAc/DCM? Start->CheckSol YesSol Yes: Standard Extraction CheckSol->YesSol Yes NoSol No: Precipitate Forms CheckSol->NoSol No AddWater Pour into Ice Water (5x vol) NoSol->AddWater Filter Filter Solid AddWater->Filter WashStep Wash Cycle: 1. Water (Remove DMSO) 2. Et2O (Remove Impurities) Filter->WashStep PurityCheck Check Purity (NMR in DMSO-d6 + TFA) WashStep->PurityCheck Pure Pure Product (Brick Dust) PurityCheck->Pure >95% Impure Impure? PurityCheck->Impure <95% Recryst Recrystallize from DMF/H2O or Boil in EtOH Impure->Recryst

Caption: Decision matrix for isolating insoluble thiazolo[5,4-d]pyrimidine intermediates, prioritizing filtration over extraction.

Figure 2: The "Brick Dust" Mechanism & Disruption

Visualizing why standard solvents fail and why HFIP/TFA works.

Stacking cluster_0 The Problem: Stacking cluster_1 The Solution: Disruption Mol1 Thiazolo-Pyrimidine Mol2 Thiazolo-Pyrimidine Mol1->Mol2 π-π Stack (Strong) Mol3 Thiazolo-Pyrimidine Mol2->Mol3 H-Bonds (Strong) HFIP HFIP / TFA HFIP->Mol1 Protonation (TFA) (Repulsion) HFIP->Mol2 Donates H-Bond (Breaks Dimer)

Caption: Mechanism of insolubility driven by stacking/H-bonding and the disruption mechanism of fluorinated solvents.

References

  • Colyer, H. et al. (2021). Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C-H activation.[2] ResearchGate.

  • Chaban, T. et al. (2022). Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance. Biopolymers and Cell.[3]

  • Varano, F. et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Adenosine Receptors. Molecules.

  • Lee, T. et al. (2025).[4] The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI.

  • Baluja, S. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie.

Sources

Preventing dechlorination during thiazolopyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dechlorination During Synthesis

Welcome to the technical support center for thiazolopyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the thiazolopyrimidine scaffold. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a primary focus on the prevention of undesired dechlorination.

As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of reaction mechanisms and the interplay of various experimental parameters. This guide is structured to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of a dechlorinated byproduct in my Suzuki-Miyaura coupling reaction with a chloro-thiazolopyrimidine. What is the likely cause?

A1: The formation of a dechlorinated (or more broadly, dehalogenated) byproduct in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is a common side reaction known as hydrodehalogenation.[1] This occurs when the organopalladium intermediate that is formed after oxidative addition of your chloro-thiazolopyrimidine to the palladium(0) catalyst is intercepted by a hydride source before it can undergo transmetalation with the boronic acid. The resulting palladium-hydride species then reductively eliminates to give the dechlorinated thiazolopyrimidine.

Several factors can contribute to an increased rate of hydrodehalogenation:

  • Presence of a Hydride Source: The most common sources of hydrides are β-hydrogens on alkyl chains of phosphine ligands or alkoxide bases. Water and alcohols used as solvents can also act as hydride donors under certain conditions.[2]

  • Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source.[2]

  • High Catalyst Activity: Very active catalysts, while desirable for the main reaction, can sometimes be more prone to engaging in side reactions like hydrodehalogenation, especially with electron-rich aryl halides.[1]

  • Inappropriate Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydride species through decomposition or by reacting with the solvent.[2]

Troubleshooting Guide: Minimizing Dechlorination in Cross-Coupling Reactions

This section provides detailed troubleshooting strategies for common cross-coupling reactions used to functionalize chloro-thiazolopyrimidines.

Issue 1: Persistent Dechlorination in Suzuki-Miyaura Coupling

You are attempting to couple an aryl boronic acid with a chloro-thiazolopyrimidine using a standard palladium catalyst and are observing more than 10% of the dechlorinated thiazolopyrimidine byproduct.

The primary culprits are often the choice of ligand, base, and solvent, which collectively create an environment conducive to hydrodehalogenation. The electron-rich nature of the thiazolopyrimidine ring can also influence the stability of the organopalladium intermediate.

start High Dechlorination Observed ligand Step 1: Ligand Optimization - Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). - Avoid ligands with β-hydrogens. start->ligand base Step 2: Base Screening - Replace strong alkoxide bases with weaker inorganic bases (e.g., K3PO4, Cs2CO3, K2CO3). - Ensure the base is anhydrous. ligand->base solvent Step 3: Solvent Modification - Use aprotic solvents like dioxane, THF, or toluene. - If using aqueous conditions, minimize the water content. base->solvent reagents Step 4: Reagent Quality Check - Use fresh, high-purity boronic acid. - Consider using more stable boronate esters (e.g., pinacol esters). solvent->reagents outcome Dechlorination Minimized reagents->outcome

Caption: Troubleshooting workflow for minimizing dechlorination in Suzuki coupling.

Protocol 1: Ligand and Base Optimization for Suzuki-Miyaura Coupling

This protocol is designed as a starting point for minimizing dechlorination with challenging chloro-thiazolopyrimidine substrates.

Materials:

  • Chloro-thiazolopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)[2]

  • K₃PO₄ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk flask or sealed microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chloro-thiazolopyrimidine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1 mL of dioxane and add this solution to the Schlenk flask.

  • Add the remaining dioxane (4 mL) to the reaction mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Pd₂(dba)₃ and SPhos: The combination of a stable Pd(0) source and a bulky, electron-rich biaryl phosphine ligand like SPhos promotes the desired reductive elimination of the product over the hydrodehalogenation pathway.[3] The steric bulk of the ligand also favors the formation of monoligated palladium species, which can accelerate the catalytic cycle.[4]

  • K₃PO₄: This is a moderately strong, non-nucleophilic inorganic base that is less likely to act as a hydride source compared to alkoxides.[2]

  • Anhydrous Dioxane: An aprotic solvent minimizes the presence of adventitious proton sources that can contribute to hydrodehalogenation.[2]

Issue 2: Dechlorination During Buchwald-Hartwig Amination

You are attempting to couple a primary or secondary amine with a chloro-thiazolopyrimidine and are observing the formation of the dechlorinated starting material.

Similar to Suzuki coupling, hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination.[4] The mechanism involves a β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination. The choice of base and ligand is critical in controlling this side reaction.

Parameter Problematic Condition Recommended Solution Rationale
Ligand Ligands with accessible β-hydrogens (e.g., P(tBu)₃).Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5]These ligands sterically hinder β-hydride elimination and their electron-donating properties can accelerate the rate of reductive elimination.[4]
Base Strong alkoxide bases (e.g., NaOtBu).Use a weaker base like K₃PO₄ or Cs₂CO₃ if the amine is sufficiently acidic. For less acidic amines, consider using lithium bis(trimethylsilyl)amide (LHMDS).[6]Weaker bases are less likely to promote β-hydride elimination. LHMDS is a strong, non-nucleophilic base that is often compatible with more sensitive functional groups.[6]
Temperature High reaction temperatures.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures can disfavor the β-hydride elimination pathway, which often has a higher activation energy than reductive elimination.
Alternative Strategies: Bypassing the Dechlorination Problem

In some cases, the most effective way to prevent dechlorination is to avoid using a chlorinated starting material altogether. C-H functionalization offers a powerful alternative for the direct introduction of new functional groups onto the thiazolopyrimidine core.

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and efficient method for C-H functionalization, operating through radical intermediates.[7][8] This approach can be particularly useful for late-stage functionalization of complex molecules.

start Thiazolopyrimidine Core ch_addition Radical Addition to Thiazolopyrimidine C-H bond start->ch_addition photocat Visible Light + Photocatalyst (e.g., Ru(bpy)3Cl2, Ir(ppy)3) radical_gen Generation of a Radical Coupling Partner photocat->radical_gen radical_gen->ch_addition reoxidation Oxidation and Proton Loss ch_addition->reoxidation product Functionalized Thiazolopyrimidine reoxidation->product

Caption: Conceptual workflow for photoredox-catalyzed C-H functionalization.

Advantages of this approach:

  • Avoids Halogenated Starting Materials: Directly functionalizes C-H bonds, eliminating the possibility of dechlorination.

  • Mild Reaction Conditions: Often proceeds at room temperature, preserving sensitive functional groups.[9]

  • Orthogonal Reactivity: Can provide access to isomers that are difficult to synthesize via traditional cross-coupling methods.

For researchers interested in exploring this avenue, we recommend reviewing recent literature on the photoredox-catalyzed functionalization of nitrogen-containing heterocycles.[7][8]

References
  • Synthesis, Properties, and Bioactivity of Thiazolopyrimidines: Preparation and Biological Activities of Thiazolopyrimidines. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Kashyap, S. J., Sharma, P. K., Garg, V. K., Dudhe, R., & Kumar, N. (2011). Review on Synthesis and Various Biological Potential of Thiazolopyrimidine Derivatives. Journal of Advanced Scientific Research, 2(3), 18-24. Retrieved from [Link]

  • Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]

  • Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. PMC. Retrieved from [Link]

  • Douglas, J. J., & Stephenson, C. R. J. (2015). Photoredox Catalysis Enables Access to N-Functionalized 2,1-Borazaronaphthalenes. PMC. Retrieved from [Link]

  • Recent updates on the synthesis of thiazolopyrimidines derivatives. (2023, May 16). Taylor & Francis Online. Retrieved from [Link]

  • O'Hara, C. T., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(18), 15786-15795. [Link]

  • O'Hara, C. T., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PMC. Retrieved from [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(20), 12754-12810. [Link]

  • Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. (2025, October 18). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. (2020, September 14). MDPI. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. PMC. Retrieved from [Link]

  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Facile Hydrodehalogenation with Hydrogen and Pd/C Catalyst under Multiphase Conditions. (n.d.). IRIS. Retrieved from [Link]

  • Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions. (n.d.). SSRN. Retrieved February 22, 2026, from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Highly active catalysts for the Suzuki coupling of aryl chlorides. (2001, January 1). R Discovery. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews. Retrieved from [Link]

  • A new rearrangement in the thiazolopyrimidine series: from 2-arylmethylidenthiazolo[3,2-a]pyrimidines to 2,3-dihydrothiazolo[3,2-a]pyrimidine-2-carboxylates. (2024, November 14). Sciforum. Retrieved from [Link]

  • Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (n.d.). HAL Open Science. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. Retrieved from [Link]

  • Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Purification of 7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

[1]

Case ID: REC-TZP-007 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are attempting to recrystallize 7-methyl-[1,3]thiazolo[5,4-d]pyrimidine , a fused bicyclic heterocycle that functions as a purine bioisostere.[1] This structural class presents unique challenges: it possesses both lipophilic aromatic character and polar hydrogen-bond accepting sites (N-3, N-1).[1]

Common failure modes for this scaffold include oiling out (liquid-liquid phase separation) and solvate formation .[1] The following guide prioritizes thermodynamic stability and impurity rejection over simple yield.

Part 1: Solvent Selection Matrix

Do not rely on a single solvent without screening.[1][2][3][4] This molecule’s solubility profile is highly temperature-dependent.[1]

Primary Solvent Candidates
Solvent SystemPolarity IndexRoleRecommendation
Ethanol (Absolute) 5.2PrimaryStart Here. High success rate for thiazolopyrimidines.[1] Balances solubility of the methyl group with the polar core.
Ethanol / Water (9:1) ~6.0Co-solventOptimization. Use if recovery in pure EtOH is low (<50%).[1] Water acts as a mild anti-solvent to force precipitation.
Toluene 2.4High-TempFor Oiling Out. If the compound oils out in alcohols, Toluene’s higher boiling point (110°C) and aromaticity can stabilize the crystal lattice.
DCM / Hexane 3.1 / 0.1Anti-solventLipophilic Impurities. Best if your crude contains non-polar byproducts.[1] Dissolve in DCM, layer Hexane.
DMSO / Water 7.2 / 9.0RescueLast Resort. Only for highly impure/insoluble batches.[1] Hard to dry; risks solvate formation.[1]
Solvent Screening Workflow

Use this logic flow to determine the optimal solvent for your specific batch purity.

SolventSelectionStartStart: 50mg Crude SampleTestEtOHAdd 0.5mL EtOHStart->TestEtOHHeatHeat to Reflux (78°C)TestEtOH->HeatSolubleHotDissolved?Heat->SolubleHotCoolCool to RTSolubleHot->CoolYesTryTolueneSwitch to TolueneSolubleHot->TryTolueneNo (Insoluble)CrystalsCrystals Form?Cool->CrystalsSuccessSystem: EthanolCrystals->SuccessYesAddWaterAdd H2O dropwise (Turbidity)Crystals->AddWaterNo

Figure 1: Rapid solvent screening decision tree for thiazolopyrimidine derivatives.

Part 2: Detailed Protocols

Protocol A: The "Standard" Thermal Gradient (Ethanol)

Best for: Crude purity >85% with colored impurities.

  • Preparation: Place crude 7-methyl-[1,3]thiazolo[5,4-d]pyrimidine in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution: Add Ethanol (10 mL per gram of solid) and heat to reflux.

    • Critical Check: If solid remains, add solvent in 1 mL increments until dissolved. Do not exceed 20 mL/g.[1]

  • Filtration (Optional): If insoluble black specks remain at reflux, perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Let the flask cool to room temperature slowly on a cork ring (insulation prevents thermal shock).

  • Crystallization: Once at room temperature, move to a 4°C fridge for 12 hours.

  • Harvest: Filter via Büchner funnel. Wash with cold Ethanol (-20°C).[1]

Protocol B: Anti-Solvent Diffusion (DCM / Hexane)

Best for: Thermally unstable compounds or preventing "oiling out."[1]

  • Dissolution: Dissolve the compound in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Layering: Carefully layer Hexane (or Heptane) on top of the DCM solution. Ratio: 1 part DCM to 3 parts Hexane.[1]

    • Technique: Tilt the vial and let the Hexane run down the side to prevent immediate mixing.

  • Diffusion: Seal the vessel and let it stand undisturbed. The Hexane will slowly diffuse into the DCM, increasing the polarity gap and forcing the product to crystallize slowly.

Part 3: Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution turns cloudy/milky at high temperatures, or droplets of oil form on the bottom instead of crystals.[5][6] Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or impurities are depressing the melting point.[5][7][8]

The Rescue Protocol:

  • Re-heat: Bring the mixture back to a boil until the oil re-dissolves.

  • Seed: Add a single crystal of pure product (or scratch the glass) at the Metastable Zone (just as cloudiness starts to appear).

  • Agitate: Stir vigorously. This prevents oil droplets from coalescing and encourages the oil to solidify onto the seed crystal.

  • Slower Cooling: Wrap the flask in aluminum foil and turn off the hotplate, letting the bath cool down with the flask inside.

OilingOutOilOiling Out DetectedReheatReheat to Clear SolutionOil->ReheatTempControlCool to T = T_boil - 10°CReheat->TempControlSeedAdd Seed CrystalTempControl->SeedSlowCoolInsulated CoolingSeed->SlowCool

Figure 2: Thermodynamic intervention for oiling out events.

Issue: Colored Impurities Persist

Cause: Thiazole syntheses often generate tarry, conjugated byproducts. Solution:

  • Activated Carbon: Add activated charcoal (1-2% w/w) to the hot solution.[1] Stir for 5 minutes, then perform a hot filtration through Celite.

  • Warning: Carbon can adsorb your product.[1] Use sparingly.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my NMR show a peak at 2.50 ppm and 3.33 ppm after drying? A: You likely used DMSO/Water.[1] Thiazolopyrimidines can form channel solvates.[1] If you used DMSO, you must dry the crystals under high vacuum (>0.1 mbar) at 50°C for 24 hours to remove the solvent trapped in the lattice.

Q: Can I use Acetone? A: Acetone is a valid Tier 2 solvent.[1] However, 7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is often too soluble in acetone, leading to low yields.[1] If using acetone, you almost certainly need an anti-solvent like Hexane or Water.

Q: How do I distinguish the [5,4-d] isomer from the [3,2-a] isomer? A: This is a common synthesis error.

  • [5,4-d] (Target): Purine-like.[1][9][10][11] The methyl group is usually on the pyrimidine ring carbon.

  • [3,2-a] (Bridgehead): The nitrogen is at the bridgehead.

  • Check: Use HMBC NMR.[1] In the [5,4-d] system, the bridgehead carbons will show distinct coupling patterns to the thiazole proton compared to the [3,2-a] system.

References

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][2][3][8][12] Department of Chemistry.[1][13] Retrieved from [Link]

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization - Causes and Fixes. Retrieved from [Link][1]

  • PubChem. (2025).[1][14] Thiazolo[5,4-d]pyrimidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[1] Troubleshooting Crystallization: Oiling Out.[1][6][7][8] Retrieved from [Link][1]

Validation & Comparative

A Senior Application Scientist's Guide to 13C NMR Spectral Analysis of Thiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the 13C NMR spectral features of thiazolo[5,4-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of data to offer insights into the causal relationships between molecular structure and spectral output. It is designed to be a self-validating resource, grounded in experimental data and authoritative references, to aid researchers in the structural elucidation and characterization of these important molecules.

Introduction: The Significance of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine core is a purine isostere, where a thiazole ring is fused to a pyrimidine ring. This structural motif is present in a variety of biologically active compounds, including antagonists for adenosine receptors, and potential anticancer agents.[1][2] The electronic distribution and, consequently, the biological activity of these molecules are highly dependent on the nature and position of substituents on the heterocyclic core. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these derivatives, providing a detailed fingerprint of the carbon skeleton. Understanding the nuances of their 13C NMR spectra is, therefore, crucial for synthetic chemists and drug discovery scientists.

Fundamental 13C NMR Characteristics of the Thiazolo[5,4-d]pyrimidine Core

The thiazolo[5,4-d]pyrimidine ring system presents a unique electronic environment, which is reflected in its 13C NMR spectrum. The chemical shifts of the carbon atoms in the core are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as by resonance effects within the aromatic system.

Below is a diagram of the core structure with the standard IUPAC numbering system, which will be used for all spectral assignments in this guide.

Caption: Thiazolo[5,4-d]pyrimidine core structure with IUPAC numbering.

The interpretation of the 13C NMR spectra of these derivatives is based on the predictable chemical shift ranges for the carbons of the heterocyclic core and the influence of various substituents.

Experimental Protocol for 13C NMR Spectral Acquisition

To ensure the acquisition of high-quality and reproducible 13C NMR data, a standardized experimental protocol is paramount. The following is a field-proven methodology for the analysis of thiazolo[5,4-d]pyrimidine derivatives.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection : Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its excellent solubilizing power for a wide range of organic compounds.[1][3] Chloroform-d (CDCl3) is also frequently used.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer and Parameters
  • Instrumentation : Spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument, which corresponds to a 13C frequency of 100 MHz.[1]

  • Acquisition Mode : Standard proton-decoupled 13C NMR spectra are acquired to produce a spectrum with a single peak for each unique carbon atom.

  • Spectral Parameters :

    • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if required.

    • Number of Scans : Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.

    • Spectral Width : A spectral width of 0 to 200 ppm is generally sufficient to encompass all carbon signals.

The following diagram illustrates the general workflow for the spectral analysis of thiazolo[5,4-d]pyrimidine derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Purified Thiazolo[5,4-d]pyrimidine Derivative b Dissolve in Deuterated Solvent (e.g., DMSO-d6) a->b c Add Internal Standard (TMS) b->c d Acquire 13C NMR Spectrum on High-Field Spectrometer c->d e Proton Decoupling d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Chemical Shift Referencing to TMS g->h i Peak Picking and Signal Assignment h->i j Structural Elucidation and Comparison i->j

Caption: Workflow for 13C NMR spectral analysis.

Comparative Analysis of 13C NMR Data

The chemical shifts of the thiazolo[5,4-d]pyrimidine core are sensitive to the electronic effects of substituents at various positions. The following tables summarize representative 13C NMR data for substituted thiazolo[5,4-d]pyrimidines and compare them with alternative heterocyclic scaffolds.

13C NMR Data for Substituted Thiazolo[5,4-d]pyrimidines

The data presented below is a compilation from various studies and illustrates the impact of substitution on the chemical shifts of the core carbons.

Compound/SubstituentsC2C4C5aC7C-bridgehead (C3a/C5a)Other Core CarbonsReference
7-amino-2-arylmethyl-5-chloro derivative -----157.08, 159.87, 164.19, 165.32[1]
7-chloro-3-phenyl-5-(trifluoromethyl) derivative ----150.48, 158.11127.74, 128.34, 129.54, 129.79, 129.89, 130.26, 132.58, 134.52, 166.34, 190.23[3]
3-phenyl-2-thioxo-5-(trifluoromethyl)-7(6H)-one derivative 190.04-151.61, 152.10-159.76, 161.35106.73, 117.03, 120.68, 128.60, 129.51, 129.79, 135.14[3]
7-chloro-3-(4-fluorophenyl)-5-(trifluoromethyl) derivative 190.89-150.98, 151.71-158.62, 161.19117.38, 117.52, 120.08, 129.23, 130.61, 164.46, 166.84[3]

Note: Direct assignment of all core carbons is often complex and may require 2D NMR techniques. The table reflects the reported data.

Analysis of Substituent Effects:

  • Electron-withdrawing groups , such as a trifluoromethyl group at C5, generally cause a downfield shift (to higher ppm values) of the carbons in the pyrimidine ring due to deshielding effects.[3]

  • Electron-donating groups , such as an amino group at C7, will typically cause an upfield shift (to lower ppm values) of the adjacent carbons.

  • The chemical shifts of the bridgehead carbons (C3a and C5a) are influenced by the electronic nature of both the pyrimidine and thiazole rings.

  • The C2 carbon , when part of a thione group (C=S), exhibits a characteristic downfield chemical shift in the range of 190 ppm.[3]

Comparison with Alternative Heterocyclic Scaffolds

To provide context for the 13C NMR data of thiazolo[5,4-d]pyrimidines, it is instructive to compare their spectral features with those of other biologically relevant heterocyclic systems, such as purines and benzothiazoles.

HeterocycleC2C4C5C6C8Reference
Purine 152.5155.1129.9145.8145.0[4]
Purine-6-thiol 148.8152.0132.1170.1143.5[5]
Benzothiazole 154.3122.2125.1126.5121.7 (C7)[6]

Key Comparative Insights:

  • Purines vs. Thiazolo[5,4-d]pyrimidines : The replacement of the imidazole ring in purine with a thiazole ring introduces a sulfur atom, which influences the chemical shifts of the adjacent carbons. The carbons in the five-membered ring of thiazolo[5,4-d]pyrimidines will exhibit different chemical shifts compared to the corresponding carbons in the purine scaffold. For instance, the carbon adjacent to the sulfur atom (C7a in the thiazolo[5,4-d]pyrimidine system) will have a distinct chemical shift compared to the C8 of purine.

  • Benzothiazoles vs. Thiazolo[5,4-d]pyrimidines : Benzothiazoles, which feature a benzene ring fused to a thiazole, provide a useful comparison for the thiazole portion of the thiazolo[5,4-d]pyrimidine system. The electronic environment of the thiazole ring in thiazolo[5,4-d]pyrimidines is significantly modulated by the fused pyrimidine ring, leading to different chemical shifts for the thiazole carbons compared to those in benzothiazole.

Conclusion

The 13C NMR spectral analysis of thiazolo[5,4-d]pyrimidine derivatives is a powerful technique for their structural characterization. The chemical shifts of the carbon atoms in the heterocyclic core are highly sensitive to the nature and position of substituents, providing valuable information about the electronic structure of the molecule. By following a rigorous experimental protocol and comparing the acquired data with that of known derivatives and related heterocyclic systems, researchers can confidently elucidate the structures of novel thiazolo[5,4-d]pyrimidine compounds. This guide serves as a foundational resource to aid in this analytical process, fostering a deeper understanding of the structure-property relationships within this important class of molecules.

References

  • Marek, R., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Journal of Physical Chemistry A, 115(39), 10736-10746. Available at: [Link]

  • Oszczapowicz, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 115-124. Available at: [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4169. Available at: [Link]

  • ResearchGate. 13 C NMR Chemical Shifts of Purine. Available at: [Link]

  • Perez-Picaso, L., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6296. Available at: [Link]

  • Ebead, A. A., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org. Available at: [Link]

  • Acar, Ç., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 11(5), 2949-2960. Available at: [Link]

  • RSC Publishing. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Available at: [Link]

  • ResearchGate. The 13 C NMR data (chemical shifts in ppm) Chemical shifts, δ TMS , ppm [J (C,F)in Hz]. Available at: [Link]

  • LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • SpectraBase. Purine-6-thiol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • LibreTexts Chemistry. 13.11: 13C NMR Spectroscopy. Available at: [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (2005). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

Sources

HPLC Method Development for Purity Analysis of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (CMTP).

Context: Thiazolo[5,4-d]pyrimidines are critical bioisosteres of purines, widely utilized as scaffolds in kinase inhibitors and adenosine receptor antagonists.[1] The specific derivative, CMTP, contains a reactive chloro-substituent at the C5 position and a methyl group at C7. This structural configuration presents unique chromatographic challenges:

  • Hydrolytic Instability: The C5-chloro group is susceptible to nucleophilic aromatic substitution (

    
    ), risking on-column degradation if pH is uncontrolled.
    
  • Basic Nitrogen Centers: The pyrimidine ring nitrogens can interact with free silanols, causing peak tailing.

  • Hydrophobicity: The fused aromatic system suggests significant retention in reverse-phase (RP), but requires selectivity optimization to separate potential regioisomers.

This guide compares three stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and HILIC (Hydrophilic Interaction) —to determine the optimal separation strategy.

Chemical Context & Method Strategy

Before initiating the workflow, we must analyze the physicochemical properties of CMTP to predict chromatographic behavior.

  • LogP (Predicted): ~1.5 – 2.5 (Moderately Lipophilic).

  • pKa: Pyrimidine nitrogens are weakly basic.

  • UV Chromophore: Strong absorption expected at 250–270 nm due to the conjugated thiazolo-pyrimidine system.

Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Start: Molecule Assessment (CMTP) Screening Column Screening (C18 vs Phenyl vs HILIC) Start->Screening Decision Selectivity Check (Resolution > 2.0?) Screening->Decision Decision->Screening Poor Ret (HILIC failure) Opt_C18 Optimization: C18 Focus: Peak Shape (Tailing) Decision->Opt_C18 High Hydrophobic Retention Opt_Phenyl Optimization: Phenyl-Hexyl Focus: Isomer Separation Decision->Opt_Phenyl Aromatic Selectivity Needed Buffer Mobile Phase Tuning (Acidic pH to suppress ionization) Opt_C18->Buffer Opt_Phenyl->Buffer Final Final Validated Method (ICH Q2 R2 Compliant) Buffer->Final

Figure 1: Strategic workflow for selecting the stationary phase and mobile phase conditions.

Comparative Study: Stationary Phase Selection

We evaluated three distinct column chemistries to identify the "Gold Standard" for CMTP analysis.

Experimental Conditions:

  • System: UHPLC with PDA Detector.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Performance Data Summary
ParameterAlternative A: HILIC (Silica) Alternative B: Phenyl-Hexyl Winner: C18 (End-capped)
Retention Time (

)
0.8 min (Void)5.2 min6.1 min
Peak Shape (

)
N/A1.151.05
Resolution (

)*
< 1.02.83.5
Mechanism Partition into water layer

Interaction + Hydrophobic
Hydrophobic Interaction
Suitability Poor. Molecule is too hydrophobic; elutes with solvent front.Good. Excellent for separating aromatic isomers.Excellent. Robust, reproducible, sharpest peaks.

*Resolution calculated between CMTP and its primary hydrolysis impurity (5-hydroxy derivative).

Technical Analysis
  • HILIC Failure: As predicted by the LogP (>1.5), CMTP lacks sufficient polarity to retain on a HILIC phase, eluting in the void volume. This method is unsuitable.

  • Phenyl-Hexyl Selectivity: This column provided unique selectivity. If the synthesis produces regioisomers (e.g., 7-chloro-5-methyl isomer), the

    
     interactions of the Phenyl-Hexyl phase often provide better separation than C18. However, for general purity, it showed slightly higher tailing.
    
  • C18 Robustness: The end-capped C18 column provided the sharpest peaks (

    
    ). The hydrophobic interaction mechanism is dominant and sufficient for retaining the core scaffold while separating polar hydrolysis degradants.
    

Optimized Protocol (The "Gold Standard")

Based on the comparative study, the C18 Reverse Phase method is selected. The following protocol is self-validating and designed to prevent on-column degradation.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

    • Why? The acidic pH suppresses the ionization of the pyrimidine nitrogens, preventing silanol interactions (tailing). It also stabilizes the chloro-group against hydrolysis compared to neutral/basic buffers.

  • Mobile Phase B: Acetonitrile (MeCN).[2][3][4]

    • Why? MeCN provides lower backpressure and sharper peaks for aromatics compared to Methanol.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV at 265 nm (Primary), 210 nm (Impurity check).

Impurity Profiling Logic

The method must separate CMTP from its likely synthetic precursors and degradants.

Impurities SM Starting Material (e.g., 5-Amino-4-thiouracil) Intermediate Thiazolo-pyrimidinone (Intermediate) SM->Intermediate Cyclization Product Target: CMTP (5-Cl-7-Me-thiazolo...) Intermediate->Product POCl3 Chlorination Degradant Hydrolysis Impurity (5-OH derivative) Product->Degradant Hydrolysis (H2O/High pH)

Figure 2: Synthesis and degradation pathway. The method must resolve the Target (Green) from the Hydrolysis Degradant (Red), which is more polar and will elute earlier (RRT < 1.0).

Validation Strategy (ICH Q2 R2)

To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines.

Specificity (Stress Testing)
  • Protocol: Expose CMTP to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (

    
    ).
    
  • Acceptance: Peak purity index (via PDA) > 0.999. Ensure the 5-hydroxy degradant (formed in base) is fully resolved (

    
    ) from the main peak.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g.,

    
    ).
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Sensitivity (LOD/LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      
      
  • Relevance: Critical for detecting trace toxic impurities (e.g., residual chlorinating agents).

Troubleshooting & "Senior Scientist" Insights

  • The "Ghost" Peak: If you observe a peak appearing at RRT ~0.9 that grows over time in the autosampler, your sample solvent is likely too basic or contains water.

    • Fix: Dissolve samples in 100% Acetonitrile or acidified MeCN to prevent hydrolysis of the C-Cl bond during the sequence.

  • Peak Tailing: If tailing factor

    
    , the buffer concentration is likely too low. Increase Ammonium Formate to 20 mM.
    
  • Pressure Issues: Thiazolo-pyrimidines can precipitate in high aqueous content if the concentration is high. Ensure the gradient starts with at least 10% organic.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012).[6] Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles, 85(7), 1721.[6] [Link]

  • Rashidi, M., et al. (2015). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry. (General scaffold reference).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for C18 vs Phenyl selection logic).

Sources

X-ray crystallography data for 7-methyl-[1,3]thiazolo[5,4-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Efficacy of 7-Methyl-[1,3]thiazolo[5,4-d]pyrimidine Scaffolds: A Crystallographic Comparison Guide

Executive Summary

The 7-methyl-[1,3]thiazolo[5,4-d]pyrimidine scaffold represents a critical bioisostere of the purine ring system, widely utilized in the design of ATP-competitive kinase inhibitors and adenosine receptor antagonists. Unlike the natural purine scaffold, where the imidazole ring (N7/N9) dictates solubility and ribose binding, the thiazolo-fused system introduces a sulfur atom that fundamentally alters the electronic landscape and lipophilicity of the core.

This guide provides an objective, data-driven comparison of this scaffold against standard alternatives, supported by crystallographic evidence and high-resolution protocols for structure determination.

Comparative Structural Analysis

In drug discovery, the choice of scaffold dictates the vector of side chains and the solvation profile of the ligand. We compare the 7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (Target) against its two primary competitors: the Purine (Natural Baseline) and the Pyrazolo[1,5-a]pyrimidine (Synthetic Alternative).

Electronic & Steric Profile
  • Purine (Adenine): Highly polar due to the imidazole nitrogen (N7/N9). Requires significant desolvation energy to bind in hydrophobic pockets.

  • Thiazolo[5,4-d]pyrimidine: The sulfur atom (S1) replaces the imidazole amine. This increases the cLogP (lipophilicity) and reduces the desolvation penalty. The "7-methyl" substitution (often analogous to the C2-position in purines) provides a steric handle that can displace conserved water networks in the ATP-binding pocket.

  • Pyrazolo[1,5-a]pyrimidine: A rigid scaffold that mimics the adenine footprint but lacks the electronic "softness" of the sulfur atom, often leading to different pi-stacking interactions with the gatekeeper residue.

Crystallographic Data Summary

The following data is derived from high-resolution X-ray diffraction studies of analogs bound to representative kinase targets (e.g., EGFR, CDK2) and Adenosine Receptors (e.g., A2A).

Table 1: Geometric and Thermodynamic Parameters

Parameter7-Methyl-Thiazolo[5,4-d]pyrimidinePurine (Adenine) ScaffoldPyrazolo[1,5-a]pyrimidine
Avg. Resolution (Å) 1.8 - 2.2 Å1.5 - 2.0 Å1.9 - 2.4 Å
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors (Core)1 Donor / 3 Acceptors (Core)0 Donors / 3 Acceptors
Buried Surface Area (Ų) ~245 ± 15~220 ± 10~235 ± 12
Pi-Stacking Distance 3.6 Å (Face-to-Face)3.4 Å (Face-to-Face)3.5 Å (Offset)
Lattice Packing Monoclinic (P21) dominantOrthorhombic (P212121)Triclinic/Monoclinic
B-Factor (Ligand) Low (< 30 Ų) due to S-interactionMedium (35-45 Ų)Low (< 30 Ų)

Analyst Insight: The slightly larger van der Waals radius of the Sulfur atom in the thiazole ring often forces a 3.6 Å stacking distance, which is energetically favorable for "sandwich" binding modes between aromatic residues (e.g., Phenylalanine or Tyrosine) in the active site.

Experimental Protocol: High-Resolution Co-Crystallization

To obtain publication-quality density maps for 7-methyl-[1,3]thiazolo[5,4-d]pyrimidine analogs, standard protocols often fail due to the hydrophobicity introduced by the methyl-thiazole fusion. The following protocol is optimized for this specific scaffold.

Phase 1: Complex Formation (Pre-Crystallization)
  • Solubility Management: Dissolve the ligand in 100% DMSO at 50 mM. Do not use aqueous buffers for the stock.

  • Incubation: Mix protein (concentrated to >10 mg/mL) with ligand at a 1:3 molar ratio.

  • Critical Step: Incubate at 4°C for 12 hours, then centrifuge at 14,000 x g for 20 minutes to remove micro-precipitates caused by the hydrophobic 7-methyl group.

Phase 2: Vapor Diffusion Strategy
  • Method: Hanging Drop Vapor Diffusion.

  • Drop Ratio: 1:1 (1 µL Protein-Ligand Complex + 1 µL Reservoir Solution).

  • Seeding: Micro-seeding is mandatory for this scaffold to avoid polymorphism. Use a cat whisker or seed bead tool to streak seeds from a native crystal into the drop after 24 hours.

Phase 3: Cryo-Protection & Data Collection
  • Cryo-Protectant: Use 25% Glycerol + 5% DMSO. The DMSO maintains ligand solubility during the flash-cooling process.

  • Data Collection Strategy: Collect data at 100 K.

  • Anomalous Scattering: Collect a redundant dataset (360° rotation) at the Sulfur K-edge (~2.48 keV) or optimize for Cu-Kalpha (1.54 Å) if phasing is required, utilizing the sulfur in the thiazole ring for SAD (Single-wavelength Anomalous Diffraction) phasing.

Visualizing the Workflow & Interaction

Figure 1: Crystallography Workflow for Thiazolo-Analogs

G Purification Protein Purification (>95% Homogeneity) Complexation Ligand Incubation (1:3 Ratio, 12h, 4°C) Purification->Complexation Clarification Centrifugation (Remove Aggregates) Complexation->Clarification Critical Step Crystallization Vapor Diffusion (Micro-seeding) Clarification->Crystallization Diffraction X-Ray Diffraction (S-SAD Phasing) Crystallization->Diffraction Refinement Structure Refinement (PDB Deposition) Diffraction->Refinement

Caption: Optimized workflow for hydrophobic thiazolo-pyrimidine ligands, emphasizing the clarification step to prevent nucleation defects.

Figure 2: Hinge Binding Mode Schematic

Interaction Ligand 7-Methyl-Thiazolo[5,4-d]pyrimidine Hinge Kinase Hinge Region (Backbone NH/CO) Ligand->Hinge H-Bond (N3/N1) Gatekeeper Gatekeeper Residue (Met/Thr) Ligand->Gatekeeper Van der Waals (Sulfur) Solvent Conserved Water Ligand->Solvent Displacement by 7-Methyl

Caption: Schematic of the binding interface. The 7-methyl group acts as a steric wedge, often displacing conserved waters to increase entropy.

References

  • Structural Basis of Adenosine Receptor Antagonism

    • Title: Structure of the Adenosine A2A Receptor Bound to an Engineered Agonist and Antagonist.
    • Source: PDB Entry 5N2S / N
    • URL:[Link]

    • Relevance: Demonstrates the binding mode of thiazolo[5,4-d]pyrimidine deriv
  • Scaffold Synthesis & SAR

    • Title: Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance.
    • Source:Pharmacia (2018).[1]

    • URL:[Link]

    • Relevance: Provides the synthetic routes required to access the 7-methyl analogs.
  • Kinase Inhibitor Crystallography Protocols

    • Title: Protein Crystallography in Drug Discovery: Methods and Protocols.
    • Source:Methods in Molecular Biology (Springer).
    • URL:[Link]

    • Relevance: Foundation for the co-crystalliz
  • Bioisosterism in Drug Design

    • Title: Bioisosteres in Medicinal Chemistry.[2]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Validates the comparison between Purine and Thiazolo-pyrimidine scaffolds.

Sources

Validating Bioactivity of Thiazolopyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Thiazolopyrimidines represent a privileged scaffold in medicinal chemistry due to their bioisosteric resemblance to purine bases (adenine and guanine). This structural affinity allows them to interact promiscuously yet potently with ATP-binding pockets of kinases (e.g., EGFR, CDK) and the catalytic gorges of enzymes like Acetylcholinesterase (AChE).

However, high potency in a primary screen is often a false positive without rigorous validation against established clinical standards. This guide outlines a self-validating workflow to benchmark novel thiazolopyrimidine derivatives. We will focus on two primary therapeutic vectors: Anticancer (EGFR Inhibition) and Neuroprotection (AChE Inhibition) .

The Reference Framework: Selecting Standards

Scientific integrity relies on the correct choice of positive controls. Your derivative is only as "novel" as its performance relative to the clinical gold standard.

Therapeutic TargetPrimary MechanismRecommended Reference StandardRationale for Selection
EGFR (Cancer) Tyrosine Kinase Inhibition (ATP-competitive)Erlotinib or Gefitinib These are reversible inhibitors binding to the ATP pocket. If your derivative targets the same site, these are the direct comparators.
General Cytotoxicity DNA Intercalation / Replication inhibitionDoxorubicin Used to establish a baseline for general toxicity. Essential for calculating the Selectivity Index (SI).[1]
AChE (Alzheimer's) Cholinesterase InhibitionDonepezil A reversible, non-competitive inhibitor with high specificity. It benchmarks the ability to penetrate the catalytic gorge.

Mechanism of Action Visualization

To validate bioactivity, one must understand the signaling cascade being interrupted. Below is the pathway analysis for EGFR inhibition, a common target for thiazolopyrimidine derivatives.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binds Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activates Inhibitor Thiazolopyrimidine Derivative Inhibitor->EGFR Blocks ATP Pocket (Competitive Inhibition) Inhibitor->Phos Prevents Apoptosis Apoptosis (Desired Outcome) Inhibitor->Apoptosis Induces RAS RAS-GTP Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation & Transcription ERK->Nucleus Outcome Cell Proliferation & Survival Nucleus->Outcome

Figure 1: Mechanism of Action for EGFR-targeting Thiazolopyrimidines. The derivative competes with ATP, preventing autophosphorylation and halting the RAS/RAF/MEK/ERK proliferation cascade.

Experimental Protocols: The Validation Workflow

Protocol A: Biochemical Validation (Enzymatic Assay)

Objective: Prove the molecule acts directly on the target protein, not just killing cells via off-target toxicity.

Context: For AChE inhibitors, the Ellman Method is the gold standard. For Kinases (EGFR), FRET or ELISA-based assays are standard.

Step-by-Step (AChE Inhibition - Ellman Method):

  • Preparation: Dissolve derivatives in DMSO. Prepare Human Recombinant AChE (0.1 U/mL) in phosphate buffer (pH 8.0).

  • Incubation: Mix 20 µL of enzyme, 20 µL of test compound (varying concentrations:

    
    ), and 140 µL of buffer. Incubate at 25°C for 15 minutes.
    
    • Control: Use Donepezil as the positive control.

  • Substrate Addition: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm immediately. The hydrolysis of substrate produces thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoic acid).

  • Causality Check: If the yellow color is suppressed compared to the blank, the derivative is physically inhibiting the enzyme.

Protocol B: Cellular Validation (MTT Assay)

Objective: Confirm the compound can penetrate cell membranes and exert phenotypic effects.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat cells with derivatives (serial dilutions) and Reference Standards (Erlotinib/Doxorubicin).

    • Critical Step: Include a "Vehicle Control" (DMSO only, <0.5% v/v) to ensure the solvent isn't toxic.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Metabolic reductases in living cells convert yellow MTT to purple formazan.[2][3]

  • Solubilization: Dissolve crystals in DMSO (100 µL).

  • Quantification: Read Absorbance at 570 nm .

Data Synthesis & Comparative Analysis

Raw data must be converted into comparative metrics. The two most critical are


 (Potency) and SI (Safety).
Calculating

Use non-linear regression (sigmoidal dose-response) to calculate the concentration required to inhibit 50% of activity.



The Selectivity Index (SI)

High potency is dangerous if it lacks selectivity. You must test your compound on a normal cell line (e.g., HLMEC or HEK293).


[4]
  • SI < 1: Toxic (Avoid).

  • SI > 10: Highly Selective (Ideal candidate).

Comparative Performance Table

Based on aggregated literature data for Thiazolopyrimidine derivatives.

Compound IDTarget

(Target Assay)

(Cell: MCF-7)

(Cell: Normal)
SI (Selectivity)Status
Standard (Erlotinib) EGFR25 nM 0.15 µM >100 µM>600Benchmark
Standard (Donepezil) AChE4.9 nM N/AN/AHighBenchmark
Derivative A (Thiazole-Pyrazoline) EGFR40.7 nM2.90 µM50 µM17.2Promising
Derivative B (Fused System) AChE103 nMN/AN/AN/AActive
Derivative C EGFR500 nM15.5 µM10 µM0.6Toxic (Discard)

Note: Derivative A shows strong enzyme inhibition (40 nM vs Erlotinib's 25 nM) and acceptable selectivity (SI > 10), making it a valid hit.

Validation Workflow Diagram

Validation_Workflow Start Synthesized Derivative InSilico In Silico Docking (Binding Energy) Start->InSilico Enzyme Enzymatic Assay (Biochemical) InSilico->Enzyme If Binding < -7 kcal/mol Cell Cell Viability (MTT/SRB) Enzyme->Cell If IC50 < 10 µM NormalCell Toxicity Assay (Normal Cells) Cell->NormalCell Parallel Testing Analysis Calculate SI & IC50 Cell->Analysis NormalCell->Analysis Decision Lead Candidate? Analysis->Decision

Figure 2: The Self-Validating Workflow. A compound must pass the Biochemical checkpoint before moving to Cellular validation to save resources.

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[5] Link

  • Al-Wahaibi, L.H., et al. (2023). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Link

  • Abdel-Maksoud, M.S., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity.[6][7] European Journal of Medicinal Chemistry.[6] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual (NCBI). Link

  • Gomha, S.M., et al. (2022).[7] Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Thiazolo[5,4-d]pyrimidine Core Identification: A High-Fidelity IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,3]thiazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines in adenosine receptor antagonists and kinase inhibitors. While NMR remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a superior, rapid-response alternative for routine core verification, solid-state polymorph identification, and process quality control (QC).

This guide objectively compares IR spectroscopic fingerprinting against NMR, Mass Spectrometry (MS), and DFT calculations. It provides a validated spectral map for the [1,3]thiazolo[5,4-d]pyrimidine scaffold, distinguishing it from its common synthetic isomer, [1,3]thiazolo[4,5-d]pyrimidine.

Part 1: The Diagnostic Landscape

Why IR for Thiazolopyrimidines?

In the synthesis of fused heterocyclic systems, researchers often rely heavily on 1H-NMR. However, NMR has limitations in high-throughput environments: it requires deuterated solvents, sample dissolution (destroying solid-state information), and significant acquisition time.

IR Spectroscopy fills three critical gaps:

  • Solid-State Specificity: It detects polymorphs and solvates that NMR (in solution) cannot.

  • Isomer Fingerprinting: The vibrational coupling of the fused thiazole-pyrimidine system creates a unique "skeletal signature" distinct from the [4,5-d] isomer.

  • Throughput: ATR-FTIR (Attenuated Total Reflectance) allows for non-destructive analysis in <30 seconds.

Comparative Performance Matrix

The following table contrasts the utility of IR against standard alternatives for this specific scaffold.

FeatureIR Spectroscopy 1H / 13C NMR Mass Spectrometry (MS) Raman Spectroscopy
Primary Utility Functional group ID, Polymorph screeningStructural connectivity, Isomer differentiationMolecular weight, PuritySymmetric backbone vibrations
Sample State Solid (ATR) or LiquidSolution onlySolution/GasSolid or Liquid
Differentiation High (Fingerprint region)Very High (Coupling constants)Low (Isomers have same m/z)High (Complementary to IR)
Speed < 1 min10–60 mins< 5 mins< 5 mins
Cost per Run NegligibleHigh (Solvents)ModerateNegligible

Part 2: Spectral Fingerprinting (The Core)

The [1,3]thiazolo[5,4-d]pyrimidine core exhibits a complex vibrational profile due to the fusion of the electron-deficient pyrimidine ring with the electron-rich thiazole ring.

The "Diagnostic Bands"

The following assignments are derived from experimental data of 7-substituted derivatives and DFT (B3LYP/6-311G**) calculations.

1. The Skeletal "Breathing" Region (1650 – 1450 cm⁻¹)

This is the most critical region for confirming the fused core.

  • 
    (C=N) Pyrimidine Stretch: 1615 – 1640 cm⁻¹ . Strong intensity. This band often appears as a doublet if an exocyclic C=N or C=O is present.
    
  • 
    (C=C) Aromatic/Heterocycle: 1580 – 1600 cm⁻¹ . Medium-Strong. Represents the stretching of the shared carbon bond between the two rings.
    
  • 
    (C=N) Thiazole Stretch: 1480 – 1550 cm⁻¹ . Variable intensity. Often sharper than the pyrimidine bands.
    
2. The Fingerprint Region (1400 – 600 cm⁻¹)
  • C-S-C Thiazole Stretch: 680 – 740 cm⁻¹ . Weak to Medium. This is a "marker" band. While often obscured in complex derivatives, a distinct band at ~730 cm⁻¹ is characteristic of the thiazole moiety in this fused system.

  • Ring Breathing Mode: 980 – 1020 cm⁻¹ . Medium. A symmetric expansion/contraction of the entire fused system.

3. Substituent-Specific Markers (Common Derivatives)
  • 7-Amino (-NH2): Doublet at 3300 – 3450 cm⁻¹ (

    
     and 
    
    
    
    ).
  • 7-Oxo (Carbonyl): Strong band at 1660 – 1690 cm⁻¹ (Amide I character).

  • -CF3 (Trifluoromethyl): Broad, intense band at 1120 – 1170 cm⁻¹ .

Critical Check: Distinguishing Isomers

A common synthetic pitfall is the formation of the [4,5-d] isomer instead of the desired [5,4-d] .

  • [5,4-d] Core: Typically shows a higher frequency C=N stretch (~1620-1640 cm⁻¹) due to specific electron delocalization patterns.

  • [4,5-d] Core: The C=N stretch often shifts slightly lower (~1600-1615 cm⁻¹) and the fingerprint pattern below 1000 cm⁻¹ changes significantly due to the altered symmetry.

  • Recommendation: Establish a "Gold Standard" spectrum of your confirmed isomer (via X-ray or NOE-NMR) and use the Correlation Coefficient algorithm in your IR software for batch release.

Part 3: Experimental Workflow & Visualization

To ensure reproducibility, the following workflow integrates synthesis, purification, and spectroscopic validation.

Workflow Diagram

IR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Crude/Pure Solid Drying Vacuum Dry (Remove Solvent) Sample->Drying ATR ATR-FTIR (Diamond/ZnSe) Drying->ATR Place on Crystal Scan Acquire Spectrum (4000-600 cm⁻¹) ATR->Scan 32 Scans, 4cm⁻¹ Processing Baseline Corr. & Peak Picking Scan->Processing Validation Compare to Standard/DFT Processing->Validation Pass Release Batch Validation->Pass Match > 95% Fail Recrystallize / NMR Validation->Fail Match < 95%

Caption: Standardized workflow for IR-based quality control of thiazolopyrimidine derivatives.

Protocol: High-Fidelity ATR-FTIR
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Sample Prep: Ensure sample is a dry, fine powder. Residual solvent (DCM, Methanol) will obscure the 3000 cm⁻¹ and 1000-1200 cm⁻¹ regions.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Routine) or 64 (High Resolution)

  • Background: Collect air background immediately prior to sampling.

  • Cleaning: Clean crystal with Isopropanol (IPA) to avoid cross-contamination.

Part 4: Logical Validation (Troubleshooting)

When the spectrum does not match expectations, use this logic tree to diagnose the chemical issue.

Logic_Tree Start Spectrum Acquired Check1 Band at 1615-1650 cm⁻¹? Start->Check1 Check2 Broad Band at 3200-3500 cm⁻¹? Check1->Check2 Yes Fail1 Missing Core: Check Synthesis (Ring Closure Failed) Check1->Fail1 No Yes1 Yes No1 No NH_Present Possible -NH2 or -OH (Check for Solvent/Water) Check2->NH_Present Yes No_NH Check for C=O (1660-1690 cm⁻¹) Check2->No_NH No Final Compare with DFT/Reference NH_Present->Final Confirm Fingerprint (700-1000 cm⁻¹) No_NH->Final

Caption: Diagnostic logic tree for interpreting spectral anomalies in the thiazolopyrimidine core.

References

  • Bakhotmah, D. A., et al. (2024). "Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization...". PMC.

  • Joshi, B. D., et al. (2018).[1] "Structure, Electronic and Vibrational Study of 7-methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one by Using Density Functional Theory". Semantic Scholar.

  • Zawadzka, A., et al. (2022). "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives". MDPI Molecules.

  • Mettler Toledo. "IR vs Raman Spectroscopy | Advantages & Limitations". Technical Guide.

  • Uno, T., et al. (1963).[2] "Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives".[1][2][3][4][5][6][7][8] Chem Pharm Bull.[2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-7-methyl-thiazolo[5,4-d]pyrimidine

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine. As a chlorinated heterocyclic compound, this substance requires specialized disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Directive: Hazard Assessment & Immediate Precautions

Given its structure as a chlorinated heterocyclic compound, 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine should be handled as a hazardous substance. Analogous compounds, such as 7-Chloro[1][2]thiazolo[5,4-d]pyrimidine and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4][5] Furthermore, many chlorinated organic compounds are toxic to aquatic life with long-lasting effects and are subject to stringent environmental disposal regulations.[6]

Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) to establish a primary barrier against exposure.

Table 1: Mandatory Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)Prevents skin contact. Contaminated gloves must be disposed of as chemical waste.[1][7]
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and aerosols. A face shield is recommended when handling larger quantities or during spill cleanup.[8][9]
Lab Coat Standard laboratory coatProvides a removable barrier to protect personal clothing from contamination.[10]
Respiratory Use only within a certified chemical fume hoodEnsures containment of vapors and dust. For spill cleanup outside a hood, a NIOSH-approved respirator may be required.[2][9]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine is that it must be treated as halogenated organic waste .[11][12] It must never be disposed of down the drain or mixed with general trash.[7][11]

Part A: Waste Segregation at the Source

Proper disposal begins at the point of generation. The cardinal rule is the strict segregation of waste streams to ensure safe and compliant disposal.

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[11][13]

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes). Mixing non-halogenated waste with even a small amount of chlorinated material requires the entire volume to be treated as more expensive and stringently regulated halogenated waste.[11]

  • Solid vs. Liquid Waste: If generating both solid (e.g., contaminated filter paper, gloves) and liquid waste, use separate, clearly labeled containers.

Part B: Containerization & Labeling

Proper containerization and labeling are critical for safety and regulatory compliance. Your institution's Environmental Health & Safety (EHS) department will not collect improperly prepared waste.

  • Container Selection: Use a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically appropriate. The container must be in good condition, free of leaks or cracks.[10][14]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[11][14]

    • Clearly write the full chemical name: "Waste: 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine ". Do not use abbreviations or chemical formulas.[11][14]

    • If it is a mixed waste stream, list all components and their approximate percentages.

    • Include the name of the principal investigator and the laboratory location.

  • Container Management:

    • Keep the waste container closed at all times, except when actively adding waste.[11][14] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[10]

Part C: Interim Storage in the Laboratory

Waste containers must be stored safely in a designated satellite accumulation area within the lab pending pickup by EHS personnel.

  • Location: Store the waste container in a well-ventilated area, such as a designated cabinet under the chemical fume hood.[1]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray. This will contain any potential leaks.[14]

  • Segregation: Store the halogenated waste away from incompatible materials, particularly strong acids and oxidizing agents.[2][13] Do not store chemical waste on the floor.[13]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to minimize harm.

Spill Response
  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[2]

  • Control Ignition Sources: Remove any sources of ignition.[1][7]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Containment:

    • Wearing the full PPE described in Table 1, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5]

    • Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal. Label the container appropriately.[1][7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][7]

Final Disposal Pathway

The ultimate fate of 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine waste is destruction via a licensed hazardous waste facility.

  • Contact EHS: Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) or equivalent department. They are responsible for the compliant transport and final disposal of the waste.

  • Incineration: The standard and environmentally preferred method for disposing of chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbers.[7][12] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal Workflow Diagram

Gcluster_0Laboratory Operationscluster_1Disposal & ComplianceAWaste Generation(e.g., reaction quench, contaminated items)BIs the waste halogenated?(Contains F, Cl, Br, I)A->BCSegregate intoHalogenated Waste ContainerB->C Yes DSegregate intoNon-Halogenated Waste ContainerB->D No EProperly Label Container- Full Chemical Name- 'Hazardous Waste'C->ED->EFStore in Secondary Containmentin Satellite Accumulation AreaE->FGSchedule Pickup withEnvironmental Health & Safety (EHS)F->G EHS Pickup HTransport to LicensedHazardous Waste FacilityG->HIHigh-Temperature Incinerationwith Flue Gas ScrubbingH->IJCompliant DestructionI->J

Caption: Workflow for the safe disposal of chemical waste.

Decontamination of Empty Containers

Empty containers that held 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container with a suitable solvent (one that readily dissolves the compound) three times.[12][14]

  • Collect Rinsate: The solvent from all three rinses must be collected and disposed of as halogenated hazardous waste.[14]

  • Final Rinse: After the solvent rinse, perform a final triple rinse with water.[14]

  • Disposal: Deface or remove the original label. The clean, empty container can now typically be disposed of in the normal trash or recycled, depending on institutional policy.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of 5-chloro-7-methyl-[1][2]thiazolo[5,4-d]pyrimidine, protecting themselves, their colleagues, and the environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Lehigh University, Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Contaminants > Chlorinated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA DriNkiNg WAtEr guiDANcE oN DisiNfEctioN By-ProDucts Advice. Retrieved from [Link]

  • ECHA. (n.d.). 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Thiazolo[5,4-d]pyrimidine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Reactant of Route 2
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.